Product packaging for Trismethoxyresveratrol(Cat. No.:CAS No. 22255-22-7)

Trismethoxyresveratrol

Cat. No.: B1663662
CAS No.: 22255-22-7
M. Wt: 270.32 g/mol
InChI Key: GDHNBPHYVRHYCC-SNAWJCMRSA-N
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Description

(E)-3,5,4'-Trimethoxystilbene has been reported in Scirpoides holoschoenus, Dalea versicolor, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O3 B1663662 Trismethoxyresveratrol CAS No. 22255-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNBPHYVRHYCC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701034889
Record name 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene
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Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-22-7
Record name Resveratrol trimethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22255-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22255-22-7
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Foundational & Exploratory

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Trismethoxyresveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trismethoxyresveratrol (3,4',5-trimethoxy-trans-stilbene), a methylated analog of the well-studied polyphenol resveratrol, has emerged as a promising candidate in oncological research. Its enhanced bioavailability and metabolic stability compared to its parent compound have spurred intensive investigation into its precise mechanisms of action. This technical guide provides an in-depth exploration of the discovery of this compound's mode of action, focusing on the key signaling pathways it modulates to exert its anti-cancer effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a detailed overview of the experimental evidence, quantitative data, and methodologies employed to elucidate the intricate molecular interactions of this potent agent.

Data Presentation: Quantitative Analysis of this compound's Biological Activity

The following tables summarize the key quantitative data from various studies, providing a comparative overview of this compound's efficacy across different cancer cell lines and its impact on specific molecular targets.

Table 1: Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HT-29Colon Cancer81.31[1]
PC-3Prostate Cancer42.71[1]
COLO 205Colon Cancer6.25[1]
A-2780Ovarian Cancer0.71 (for a related analog)[2]
SKOV-3Ovarian Cancer11.51 (for a related analog)[2]

Table 2: Effect of this compound on Signaling Pathway Components and Inflammatory Mediators

Cell Line/ModelTreatmentTargetEffectCitation
A549 (Human Lung Adenocarcinoma)5 µM MR-3Phosphorylation of JNK and p38Inactivation
A549 (Human Lung Adenocarcinoma)5 µM MR-3Nuclear levels of p65, c-Jun, c-FosTime-dependent inhibition
RAW 264.7 (Murine Macrophages)10 and 50 µMLPS-induced NO, IL-6, TNF-α secretionDose-dependent suppression
RAW 264.7 (Murine Macrophages)10 and 50 µMLPS-induced phosphorylation of p38, JNK, ERKPartial suppression
RAW 264.7 (Murine Macrophages)10 and 50 µMLPS-induced NF-κB/p65 nuclear translocationInhibition

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate the key pathways and the points of intervention by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activation of key components of this pathway.

MAPK_Pathway TMS This compound JNK JNK TMS->JNK p38 p38 MAPK TMS->p38 AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 p38->AP1 MMP2 MMP-2 Expression AP1->MMP2 Invasion Cell Invasion MMP2->Invasion

Caption: this compound inhibits the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to suppress this pathway.

NFkB_Pathway cluster_nucleus Nuclear Translocation TMS This compound IKK IKK TMS->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB (p65) Gene Pro-inflammatory & Pro-survival Gene Expression NFkB_n->Gene Apoptosis_Pathway TMS This compound ROS ROS Production TMS->ROS p53 p53 ROS->p53 Bax Bax p53->Bax Mitochondria Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Biological Activity Screening of Trismethoxyresveratrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',5-Trimethoxy-trans-stilbene (Trismethoxyresveratrol or TMS) is a methylated analog of the well-studied phytoalexin, resveratrol. The methylation of hydroxyl groups in the resveratrol structure enhances its metabolic stability and bioavailability, leading to a more potent and sustained biological activity.[1] This technical guide provides a comprehensive overview of the biological activities of TMS, focusing on its anticancer and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts.

Anticancer Activity

TMS has demonstrated significant potential as an anticancer agent, exhibiting superior potency compared to resveratrol in various cancer cell lines.[1] Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Inhibition of Cancer Cell Proliferation

TMS effectively inhibits the growth of a wide range of cancer cells. The half-maximal inhibitory concentration (IC50) values for TMS in several human cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer59.5[2]
DU145Prostate CancerN/A[3]
A-2780Ovarian Cancer0.71 (for a related analogue)[4]
SKOV-3Ovarian Cancer11.51 (for a related analogue)

Note: Data for direct TMS IC50 values are limited in the provided search results. The table includes values for closely related methoxylated stilbenes where direct TMS data was unavailable to provide a broader context of their potency.

Induction of Apoptosis

A key mechanism of the anticancer activity of TMS is the induction of programmed cell death, or apoptosis. Studies have shown that TMS can induce apoptosis in a dose- and time-dependent manner. For instance, treatment of K562 cells with resveratrol, a parent compound of TMS, at concentrations of 20 µM and 40 µM for 24 hours resulted in 24.7% and 49.6% of apoptotic cells, respectively, as measured by flow cytometry. Similarly, in 4T1 breast cancer cells, treatment with the IC50 concentration of resveratrol for 48 hours led to approximately 30-50% apoptotic cells, as determined by different staining methods. While specific quantitative data for TMS-induced apoptosis is emerging, the activity is expected to be more potent than resveratrol.

Cell LineTreatmentApoptotic Cells (%)Citation
K56220 µM Resveratrol (24h)24.7
K56240 µM Resveratrol (24h)49.6
4T1IC50 Resveratrol (48h)~30-50
MCF-750 µg/ml trans-resveratrol (24h)~48 (dead cells)
MCF-750 µg/ml trans-resveratrol (48h)~72 (dead cells)

Note: The table presents data for resveratrol as a proxy to illustrate the pro-apoptotic potential of stilbene compounds. Further studies are needed to quantify the precise apoptotic effects of TMS across various cancer cell lines.

Anti-inflammatory Activity

TMS exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Modulation of MAPK Signaling Pathway

The MAPK signaling pathway plays a crucial role in regulating inflammation. TMS has been shown to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK, in response to inflammatory stimuli like lipopolysaccharide (LPS).

Target ProteinTreatmentEffectCitation
p-p383,4',5-TMS (50 µM) + LPSSignificant decrease in phosphorylation
p-JNK3,4',5-TMS (50 µM) + LPSSignificant decrease in phosphorylation
p-ERK3,4',5-TMS (50 µM) + LPSSignificant decrease in phosphorylation
Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. TMS effectively suppresses this pathway by inhibiting the phosphorylation of IKKα/β and IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Target ProteinTreatmentEffectCitation
p-IKKα/β3,4',5-TMS (50 µM) + LPSSignificant decrease in phosphorylation
p-IκBα3,4',5-TMS (50 µM) + LPSSignificant decrease in phosphorylation
Nuclear p653,4',5-TMS (50 µM) + LPSPrevention of nuclear translocation

Modulation of AMPK/SIRT1 Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway is a key regulator of cellular energy metabolism and has been implicated in the beneficial effects of resveratrol and its analogs. Resveratrol activates SIRT1, which can then deacetylate and activate LKB1, an upstream kinase of AMPK. Activated LKB1 subsequently phosphorylates and activates AMPK. Another proposed mechanism involves resveratrol inhibiting phosphodiesterases (PDEs), leading to increased cAMP levels, which in turn activates AMPK via CaMKKβ. The activated AMPK then increases NAD+ levels, leading to the activation of SIRT1.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (TMS) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of TMS in culture medium.

  • Remove the medium from the wells and add 100 µL of the TMS dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for TMS).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (TMS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of TMS for the desired time period.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Pathways

This protocol is used to determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and NF-κB.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (TMS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with TMS as required.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Signaling Proteins) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_quant Protein Expression Quantification wb->protein_quant

Fig. 1: General experimental workflow for screening the biological activity of this compound.

mapk_pathway cluster_mapk MAPK Pathway TMS This compound p_p38 p-p38 TMS->p_p38 Inhibits p_JNK p-JNK TMS->p_JNK Inhibits p_ERK p-ERK TMS->p_ERK Inhibits p38 p38 p38->p_p38 Phosphorylation JNK JNK JNK->p_JNK Phosphorylation ERK ERK ERK->p_ERK Phosphorylation Inflammation Inflammation p_p38->Inflammation p_JNK->Inflammation p_ERK->Inflammation

Fig. 2: this compound inhibits the MAPK signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMS This compound p_IKK p-IKK TMS->p_IKK Inhibits IKK IKK IKK->p_IKK Phosphorylation IkB IκBα p_IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB_p65 NF-κB (p65) p_IkB->NFkB_p65 Releases NFkB_p65_IkB NF-κB (p65)/IκBα Complex NFkB_p65_IkB->IkB NFkB_p65_IkB->NFkB_p65 NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocation Gene Inflammatory Gene Expression NFkB_p65_nuc->Gene ampk_sirt1_pathway cluster_pathway AMPK/SIRT1 Pathway TMS This compound SIRT1 SIRT1 TMS->SIRT1 Activates LKB1 LKB1 SIRT1->LKB1 Deacetylates AMPK AMPK p_AMPK p-AMPK AMPK->p_AMPK Metabolic_Benefits Metabolic Benefits (e.g., Anti-diabetic) p_AMPK->Metabolic_Benefits p_LKB1 p-LKB1 LKB1->p_LKB1 Phosphorylation p_LKB1->AMPK Phosphorylates

References

In Vitro Effects of 3,4',5-Trimethoxy-trans-stilbene on Novel Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of 3,4',5-trimethoxy-trans-stilbene (TMS), a methylated analog of resveratrol. TMS has garnered significant interest in the scientific community for its enhanced anticancer potency and superior bioavailability compared to its parent compound. This document summarizes key quantitative data, details experimental protocols, and visualizes the molecular pathways modulated by this promising agent.

Data Presentation: Cytotoxicity and Proliferation

TMS has demonstrated significant cytotoxic and anti-proliferative effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other effective concentrations from various studies are summarized below.

Table 1: IC50 Values of 3,4',5-Trimethoxy-trans-stilbene in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure TimeAssay
COLO 205Colon Cancer6.25Not SpecifiedNot Specified
PC-3Prostate Cancer42.71Not SpecifiedNot Specified
HT-29Colon Cancer81.31Not SpecifiedNot Specified
MCF-7Breast Cancer59.5Not SpecifiedXTT Assay[1]
MCF-10ANormal Breast Epithelial45.7Not SpecifiedXTT Assay[1]

Table 2: Effective Concentrations of 3,4',5-Trimethoxy-trans-stilbene in In Vitro Studies

Cell LineCancer TypeConcentration (µM)Observed EffectIncubation Time
A549Human Lung Adenocarcinoma5Anti-adhesive, anti-migratory, and anti-invasive activities[2]Time-dependent
A549Human Lung Adenocarcinoma1-100Inhibition of adhesion, migration, and invasion[3]24 h
143BHuman Osteosarcoma2.5 - 5Sensitization to TRAIL-induced apoptosis[4]Not Specified
MHCC-97HHuman Hepatocellular Carcinoma10Induction of PUMA-dependent apoptosisNot Specified
HepG2Human Liver Cancer2.5 - 50Significant decrease in cell viability48 h
HepG2Human Liver Cancer0.5 - 1No observable toxic effects48 h
RAECsRat Aortic Endothelial Cells1 - 50Minor effect on cell viability48 h

Signaling Pathways Modulated by 3,4',5-Trimethoxy-trans-stilbene

TMS exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, invasion, apoptosis, and metabolic regulation.

Inhibition of MAPK Pathway in Lung Cancer

In human lung adenocarcinoma A549 cells, TMS inhibits invasion by suppressing the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it inhibits the phosphorylation of JNK and p38 MAPK. This leads to a reduction in the nuclear levels of transcription factors NF-κB (p65) and AP-1 (c-Jun/c-Fos), ultimately downregulating the expression of Matrix Metalloproteinase-2 (MMP-2), a key enzyme in cancer cell invasion.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMS 3,4',5-Trimethoxy- trans-stilbene pJNK p-JNK TMS->pJNK Inhibits pp38 p-p38 TMS->pp38 Inhibits JNK JNK JNK->pJNK Phosphorylation p38 p38 MAPK p38->pp38 Phosphorylation NFkB NF-κB (p65) AP1 AP-1 (c-Jun/c-Fos) MMP2 MMP-2 Gene NFkB->MMP2 Activates AP1->MMP2 Activates MMP2_protein MMP-2 Protein (Invasion) MMP2->MMP2_protein Expression

TMS inhibits the MAPK signaling pathway in A549 cells.
Induction of ROS-Mediated Apoptosis in Osteosarcoma

In human osteosarcoma (143B) cells, TMS sensitizes cells to TRAIL-induced apoptosis through a mechanism involving Reactive Oxygen Species (ROS). This process includes the induction of DNA damage and the activation of the p53 and PUMA (p53 upregulated modulator of apoptosis) pathway, leading to caspase activation and subsequent cell death.

Apoptosis_Pathway TMS 3,4',5-Trimethoxy- trans-stilbene ROS Intracellular ROS (Reactive Oxygen Species) TMS->ROS DNA_damage DNA Damage (γH2AX) ROS->DNA_damage p53 p53 Activation DNA_damage->p53 PUMA PUMA Upregulation p53->PUMA Bax Bax Activation PUMA->Bax Mitochondria Mitochondrial Pathway Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

TMS induces ROS-mediated apoptosis in osteosarcoma cells.
Activation of AMPK/SIRT1/eNOS Pathway in Endothelial Cells

TMS has shown protective effects against endothelial dysfunction. In rat aortic endothelial cells (RAECs), TMS activates the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/endothelial nitric oxide synthase (eNOS) pathway. This activation helps restore endothelial function, which is often impaired in conditions like diabetes.

Endothelial_Pathway cluster_0 Activation Cascade TMS 3,4',5-Trimethoxy- trans-stilbene pAMPK p-AMPKα TMS->pAMPK Promotes Phosphorylation AMPK AMPKα (Thr172) SIRT1 SIRT1 pAMPK->SIRT1 Activates pAMPK->SIRT1 peNOS p-eNOS SIRT1->peNOS Promotes Phosphorylation SIRT1->peNOS eNOS eNOS (Ser1177) NO Nitric Oxide (NO) Production peNOS->NO Vaso Endothelium-Dependent Relaxation NO->Vaso

TMS activates the AMPK/SIRT1/eNOS pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on TMS.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells (e.g., HepG2, RAECs) in a 96-well plate at a density of approximately 7 x 10³ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of TMS (e.g., 0.5 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.45-0.5 mg/ml) to each well. Incubate the plate for 1 to 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant. Add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 5-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

DNA Damage Detection (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: After treatment with TMS, harvest the cells and resuspend them in low-melting point agarose.

  • Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer. Perform electrophoresis (e.g., for 20 minutes) to allow the damaged DNA (fragments) to migrate away from the nucleus, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides with a Tris-HCl buffer, fix with ethanol, and stain with a fluorescent DNA-binding dye (e.g., ethidium bromide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Protein Expression and Phosphorylation (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to assess post-translational modifications like phosphorylation.

  • Protein Extraction: Following treatment with TMS, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA kit).

  • SDS-PAGE: Separate the protein lysates (e.g., 20 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, total p38, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression or phosphorylation.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with 3,4',5-Trimethoxy-trans-stilbene (Varying Concentrations & Times) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) harvest->apoptosis dna_damage DNA Damage Assay (e.g., Comet Assay) harvest->dna_damage protein_analysis Protein Analysis (e.g., Western Blot) harvest->protein_analysis analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis dna_damage->analysis protein_analysis->analysis

A typical workflow for in vitro analysis of TMS effects.

Conclusion

3,4',5-Trimethoxy-trans-stilbene demonstrates significant potential as a therapeutic agent, exhibiting potent in vitro activity against a range of cancer cell lines and showing protective effects in endothelial cells. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell invasion, apoptosis, and metabolism. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising resveratrol analog. Future studies should continue to explore its effects on a broader range of novel cell lines and further elucidate the intricate molecular mechanisms underlying its bioactivity.

References

A Technical Guide to the Core Chemical Differences Between Trans-Resveratrol and Trismethoxyresveratrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the fundamental chemical differences between trans-resveratrol and its methoxylated derivative, 3,4',5-trimethoxy-trans-stilbene (trismethoxyresveratrol). It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document outlines the structural distinctions and explores how these differences impact key physicochemical properties such as solubility, lipophilicity, and stability. Furthermore, it delves into the consequent variations in their biological activities, including anticancer and anti-inflammatory effects, supported by quantitative data and a review of the underlying signaling pathways. Detailed experimental protocols for the key analytical methods discussed are also provided to facilitate reproducible research in this area.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol that has garnered significant scientific interest for its diverse pharmacological properties[1][2]. However, its therapeutic potential is often hampered by poor bioavailability and rapid metabolism[2][3][4]. To address these limitations, synthetic analogs have been developed, among which 3,4',5-trimethoxy-trans-stilbene (this compound) has emerged as a promising candidate. This guide elucidates the core chemical distinctions between these two stilbenoids and the resulting implications for their application in research and drug development.

Chemical Structure and Physicochemical Properties

The foundational difference between resveratrol and this compound lies in the substitution at the 3, 4', and 5 positions of the stilbene backbone. In resveratrol, these positions are occupied by hydroxyl (-OH) groups, whereas in this compound, they are replaced by methoxy (-OCH₃) groups. This seemingly subtle modification has a profound impact on the molecule's physicochemical properties.

Structural and Physicochemical Data

The following table summarizes the key physicochemical parameters of trans-resveratrol and this compound. The methoxylation of the hydroxyl groups leads to a significant increase in lipophilicity, as indicated by the higher calculated logP value for this compound. This enhanced lipophilicity is a critical factor influencing its biological behavior.

Propertytrans-Resveratrol3,4',5-trimethoxy-trans-stilbeneReference(s)
Chemical Structure 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene,
Molecular Formula C₁₄H₁₂O₃C₁₇H₁₈O₃,
Molecular Weight 228.24 g/mol 270.32 g/mol ,
Calculated logP 3.14.1
Water Solubility 0.03 g/LPoorly soluble,
Ethanol Solubility 50 g/L15 mg/mL,
DMSO Solubility 16 g/L54 mg/mL (199.76 mM),
Stability

The stability of stilbenoids is a crucial consideration for their formulation and therapeutic application. Resveratrol's stability is known to be highly dependent on pH and temperature. It is relatively stable in acidic conditions but degrades rapidly in alkaline environments and when exposed to light and elevated temperatures. The methylation of the hydroxyl groups in this compound is anticipated to enhance its metabolic stability by protecting these reactive sites from enzymatic degradation, a common metabolic pathway for resveratrol.

Conditiontrans-Resveratrol StabilityReference(s)
Acidic pH (pH < 6.8) Stable
Alkaline pH (pH > 6.8) Exponential degradation
Temperature Degradation increases with temperature
Light Sensitive, undergoes isomerization

Note: Specific quantitative stability data for this compound under varying pH and temperature conditions is less readily available in the literature compared to resveratrol.

Comparative Biological Activity

The structural modifications of this compound directly translate to altered biological activity, often demonstrating enhanced potency compared to its parent compound, resveratrol.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of both compounds against various cancer cell lines. The increased lipophilicity of this compound is thought to facilitate its passage through cell membranes, leading to higher intracellular concentrations and, consequently, more potent anticancer effects.

Cell LineCompoundIC₅₀ (µM)Reference(s)
A549 (Lung Carcinoma) Resveratrol91.77 (48h)
This compound>100 (24h)
MCF-7 (Breast Adenocarcinoma) Resveratrol~25-50
This compound-
HCT116 (Colon Carcinoma) Resveratrol-
This compound-
HT-29 (Colon Adenocarcinoma) This compound81.31
PC-3 (Prostate Adenocarcinoma) This compound42.71
COLO 205 (Colon Adenocarcinoma) This compound6.25
CT26 (Colon Carcinoma) This compound39.24 (24h), 11.53 (48h)

Note: IC₅₀ values can vary significantly based on experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes.

Antioxidant Activity

The antioxidant properties of resveratrol are well-documented and are largely attributed to the hydrogen-donating capacity of its hydroxyl groups. The replacement of these groups with methoxy groups in this compound can modulate its antioxidant activity.

AssayCompoundIC₅₀Reference(s)
DPPH Resveratrol~8.5 µg/mL
ABTS Resveratrol~2 µg/mL

Note: Direct comparative IC₅₀ values for this compound in DPPH and ABTS assays were not consistently found in the reviewed literature.

Modulation of Signaling Pathways

The enhanced biological potency of this compound can be attributed to its differential modulation of key cellular signaling pathways involved in inflammation and apoptosis compared to resveratrol.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses. Both resveratrol and its methoxylated derivatives have been shown to suppress NF-κB activation, albeit through potentially different efficiencies. Resveratrol can inhibit NF-κB signaling by suppressing the phosphorylation of IκBα and the p65 subunit. Studies on this compound indicate that it also effectively suppresses the NF-κB pathway by inhibiting the phosphorylation of IKKα/β, IκBα, and p65, and preventing the nuclear translocation of p65.

NF_kB_Signaling Comparative Modulation of NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB_NF-kB IκB-NF-κB Complex IKK->IkB_NF-kB Phosphorylates IκB IkB IkB NF-kB NF-kB NF-kB_n NF-κB NF-kB->NF-kB_n Translocates IkB_NF-kB->NF-kB Releases p-IkB p-IκB IkB_NF-kB->p-IkB Proteasome Proteasome p-IkB->Proteasome Ubiquitination & Degradation Gene_Expression Inflammatory Gene Expression NF-kB_n->Gene_Expression Resveratrol Resveratrol Resveratrol->IKK Inhibits Resveratrol->NF-kB_n Inhibits Transcription This compound This compound This compound->IKK Potent Inhibition

Comparative Modulation of NF-κB Signaling
Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process in cancer prevention and treatment. Resveratrol is known to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. This compound has been shown to be a potent inducer of apoptosis, often sensitizing cancer cells to other therapeutic agents. It can activate the intrinsic apoptosis pathway through the generation of reactive oxygen species (ROS), leading to the activation of caspases and cleavage of PARP.

Apoptosis_Pathway Comparative Modulation of Intrinsic Apoptosis Pathway Resveratrol Resveratrol Bcl-2 Bcl-2 (Anti-apoptotic) Resveratrol->Bcl-2 Downregulates Bax Bax (Pro-apoptotic) Resveratrol->Bax Upregulates This compound This compound This compound->Bcl-2 Potent Downregulation This compound->Bax Potent Upregulation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Comparative Modulation of Apoptosis

Experimental Protocols

This section provides standardized protocols for key experiments used to characterize and compare resveratrol and this compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the test compound in a specific solvent.

Materials:

  • Test compound (resveratrol or this compound)

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the test compound to a known volume of the solvent in a sealed vial.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (resveratrol or this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging capacity of the test compound.

Materials:

  • Test compound (resveratrol or this compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol and make serial dilutions.

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add a small volume of the test compound solution (or methanol for the control) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Conclusion

The methylation of the hydroxyl groups in resveratrol to form this compound represents a significant chemical modification that enhances its lipophilicity and metabolic stability. These altered physicochemical properties contribute to its generally improved bioavailability and more potent biological activities, particularly its anticancer and anti-inflammatory effects. This is achieved through a more pronounced modulation of key signaling pathways such as NF-κB and apoptosis. For researchers and drug development professionals, this compound presents a promising scaffold for the development of novel therapeutics with improved pharmacological profiles compared to its naturally occurring precursor. Further research is warranted to fully elucidate its clinical potential.

References

Pharmacokinetics and bioavailability of trans-3,5,4'-trimethoxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of trans-3,5,4'-trimethoxystilbene

Introduction

Trans-3,5,4'-trimethoxystilbene (TMS), also known as pterostilbene methyl ether, is a naturally occurring methoxylated analog of resveratrol.[1][2] Resveratrol, a well-studied phytoalexin found in grapes and other plants, has garnered significant interest for its potential health benefits, including anti-inflammatory, cardioprotective, and anticancer properties.[3][4] However, the clinical application of resveratrol is often hampered by its poor pharmacokinetic profile, characterized by low bioavailability and rapid metabolism.[3]

Methylated resveratrol analogs, such as TMS, have been developed to overcome these limitations. The methylation of hydroxyl groups is believed to enhance metabolic stability and membrane permeability, potentially leading to improved bioavailability and greater in vivo efficacy. TMS has demonstrated a more potent anticancer profile compared to resveratrol, with enhanced capabilities to inhibit cancer cell proliferation, induce apoptosis, and reduce metastasis. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of trans-3,5,4'-trimethoxystilbene, with a focus on preclinical data, experimental methodologies, and its interaction with key cellular signaling pathways.

Pharmacokinetics of trans-3,5,4'-trimethoxystilbene

Pharmacokinetic studies, primarily conducted in rat models, indicate that TMS exhibits superior pharmacokinetic characteristics compared to resveratrol, including greater plasma exposure, a longer elimination half-life, and lower clearance.

Intravenous Administration

Following intravenous (IV) administration, TMS is moderately cleared from the body and possesses a significant volume of distribution, suggesting it distributes well into tissues. The key pharmacokinetic parameters for TMS following IV administration in rats are summarized in the table below.

Table 1: Intravenous Pharmacokinetic Parameters of trans-3,5,4'-trimethoxystilbene in Rats

ParameterSymbolValue (Mean ± SD)Unit
Area Under the Curve (0-inf)AUC7619.8 ± 1031.9ng·h/mL
Half-life3.7 ± 0.8h
Mean Residence TimeMRT4.3 ± 0.8h
ClearanceCL21.9 ± 3.0mL/min/kg
Volume of DistributionVz7.0 ± 1.5L/kg

Data sourced from a study in Sprague-Dawley rats.

Oral Administration

Upon oral administration, TMS demonstrates significantly better absorption and bioavailability compared to many other stilbenoids. The compound is absorbed relatively quickly, reaching peak plasma concentrations within 30 minutes.

Table 2: Oral Pharmacokinetic Parameters of trans-3,5,4'-trimethoxystilbene in Rats

ParameterSymbolValue (Mean ± SD)Unit
Maximum ConcentrationCmax400.1 ± 131.2ng/mL
Time to Maximum ConcentrationTmax0.5h
Area Under the Curve (0-last)AUC1184.2 ± 386.7ng·h/mL
Half-life4.1 ± 1.2h
Absolute Oral BioavailabilityF25.9%%

Data sourced from a study in Sprague-Dawley rats.

Experimental Protocols

The pharmacokinetic data presented above were derived from studies employing specific methodologies for drug formulation, administration, and analysis.

Pharmacokinetic Study Workflow

The general workflow for a typical preclinical pharmacokinetic study of TMS is outlined below.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation TMS Formulation (e.g., with HP-β-CyD) IV_Admin Intravenous Dosing Formulation->IV_Admin Oral_Admin Oral Gavage Dosing Formulation->Oral_Admin Animal_Prep Animal Acclimatization (Sprague-Dawley Rats) Animal_Prep->IV_Admin Animal_Prep->Oral_Admin Blood_Collection Serial Blood Sampling (e.g., via jugular vein) IV_Admin->Blood_Collection Oral_Admin->Blood_Collection Plasma_Prep Plasma Separation (Centrifugation) Blood_Collection->Plasma_Prep Protein_Precip Protein Precipitation (e.g., with Acetonitrile) Plasma_Prep->Protein_Precip HPLC_Analysis HPLC-UV Quantification Protein_Precip->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) HPLC_Analysis->PK_Analysis G cluster_nucleus Nuclear Events TMS trans-3,5,4'- trimethoxystilbene Akt Akt TMS->Akt inhibition PI3K PI3K PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin promotes degradation Degradation Proteasomal Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds Nucleus Nucleus Target_Genes Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Target_Genes activates Invasion Cell Invasion & Proliferation Target_Genes->Invasion G TMS trans-3,5,4'- trimethoxystilbene JNK p-JNK TMS->JNK inhibition p38 p-p38 TMS->p38 inhibition MAPK_pathway MAPK Pathway MAPK_pathway->JNK MAPK_pathway->p38 AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 activates p38->AP1 activates MMP2 MMP-2 Gene Expression AP1->MMP2 NFkB NF-κB NFkB->MMP2 Invasion Cell Invasion MMP2->Invasion

References

Unveiling 3,5,4'-Trimethoxy-trans-stilbene: A Potent Resveratrol Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,4'-trimethoxy-trans-stilbene (TMS), a naturally occurring methoxylated analogue of resveratrol. With enhanced bioavailability and potent biological activity, TMS has emerged as a significant compound of interest in pharmacological research, particularly in oncology. This document details the initial discovery and natural sources of TMS, presents its quantitative anticancer activities across various cell lines, outlines detailed experimental protocols for its study, and visualizes its key signaling pathways and experimental workflows.

Discovery and Natural Source Identification

The first documented isolation of 3,4',5-trans-trimethoxystilbene was reported in 1969 by G.E. Blair and coworkers. The compound was identified as a natural constituent of the plant Virola cuspidata, a member of the Myristicaceae family. Subsequent research has identified TMS in other plant species, including Eugenia rigida. While resveratrol is found in numerous dietary sources like grapes and peanuts, its methylated derivatives such as TMS appear to be less widespread, making their identification and isolation key areas of phytochemical research.

Quantitative Biological Activity

TMS has demonstrated significantly greater potency in anticancer assays compared to its parent compound, resveratrol. The methylation of the hydroxyl groups enhances its lipophilicity and metabolic stability, contributing to its increased cellular uptake and activity. The following table summarizes the reported 50% inhibitory concentration (IC50) values of TMS against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Caco-2Colon Cancer~0.3 (Z-isomer)[1]
143BOsteosarcomaNot explicitly stated, but cotreatment with TRAIL showed significant apoptosis[2]
A549Lung Adenocarcinoma~5[3]
MCF-7Breast CancerNot explicitly stated, but showed inhibition of invasion[4]

Note: The (Z)-isomer of 3,5,4'-trimethoxystilbene has been shown to be significantly more potent than the (E)-isomer in some studies.[1]

Key Signaling Pathways Modulated by TMS

TMS exerts its biological effects through the modulation of several key intracellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

PI3K/Akt and Wnt/β-catenin Signaling Pathways

In breast cancer cells, TMS has been shown to inhibit cell invasiveness by downregulating the PI3K/Akt and Wnt/β-catenin signaling cascades. This leads to the reversal of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

PI3K_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K TMS 3,5,4'-Trimethoxy- trans-stilbene TMS->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b beta_catenin_destruction β-catenin Destruction Complex GSK3b->beta_catenin_destruction beta_catenin β-catenin beta_catenin_destruction->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes EMT Target Gene Expression TCF_LEF->Target_Genes MAPK_Pathway TMS 3,5,4'-Trimethoxy- trans-stilbene JNK JNK TMS->JNK p38 p38 TMS->p38 AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 p38->AP1 NFkB NF-κB p38->NFkB MMP2_Expression MMP-2 Gene Expression AP1->MMP2_Expression NFkB->MMP2_Expression Invasion Invasion MMP2_Expression->Invasion ROS_Caspase_Pathway TMS 3,5,4'-Trimethoxy- trans-stilbene ROS Increased ROS TMS->ROS Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Isolation_Workflow Start Plant Material (e.g., Virola cuspidata) Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Fractionation Fraction Collection Chromatography->Fractionation TLC TLC Analysis Fractionation->TLC Purification Preparative HPLC TLC->Purification Pool positive fractions Characterization Structural Elucidation (NMR, MS) Purification->Characterization End Pure 3,5,4'-Trimethoxy- trans-stilbene Characterization->End

References

Metabolic Stability and In Vivo Fate of 3,4',5-Trimethoxy-trans-stilbene (Trismethoxyresveratrol): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 3,4',5-Trimethoxy-trans-stilbene (TMS), also known as trismethoxyresveratrol or resveratrol trimethyl ether (RTE), is a methylated natural analogue of resveratrol. It has been developed to overcome the pharmacokinetic limitations of its parent compound, namely poor bioavailability and rapid metabolic clearance. This document provides a comprehensive analysis of the in vivo metabolic fate and stability of TMS.

Studies in preclinical models, primarily Sprague-Dawley rats, demonstrate that TMS possesses a more favorable pharmacokinetic profile than resveratrol, characterized by a longer terminal elimination half-life and moderate clearance.[1][2] However, its oral bioavailability is critically dependent on formulation due to low aqueous solubility.[1] When administered as a suspension, absorption is negligible, but formulation with solubilizing agents like cyclodextrins significantly enhances bioavailability.[1] In vivo, TMS has been shown to modulate key cellular signaling pathways, including the AMPK/SIRT1/eNOS and PI3K/Akt pathways, highlighting its therapeutic potential in metabolic disorders.[2] This guide synthesizes the current quantitative data, details common experimental protocols, and visualizes the compound's metabolic and signaling interactions to serve as a resource for researchers in drug development.

Pharmacokinetics

The in vivo behavior of a compound is defined by its absorption, distribution, metabolism, and excretion (ADME). Methylation of resveratrol to form TMS was intended to improve these properties, primarily by reducing first-pass metabolism and enhancing stability.

Absorption and Bioavailability

The oral absorption of TMS is significantly hindered by its poor water solubility, which is a primary barrier to achieving therapeutic plasma concentrations. When administered orally to rats as a simple suspension, TMS is poorly absorbed, resulting in negligible bioavailability of less than 1.5%.

However, when formulated to improve solubility, its absorption profile changes dramatically. Administration in a solution with randomly methylated-β-cyclodextrin leads to rapid absorption and a substantial increase in oral bioavailability, reaching up to 46.5% at a 15 mg/kg dose and 64.6% at a 60 mg/kg dose in rats. This indicates that with appropriate formulation, TMS can be effectively absorbed. In contrast, the parent compound resveratrol has an oral bioavailability of less than 1-2% due to extensive first-pass metabolism.

Distribution

While specific tissue distribution studies for TMS are not extensively detailed in the available literature, inferences can be drawn from studies on resveratrol and its analogues. Following administration, resveratrol and its metabolites are known to distribute to various tissues, with the highest concentrations typically found in the digestive tract, liver, spleen, heart, and lungs. Given TMS's increased lipophilicity compared to resveratrol, it is expected to readily cross cell membranes and distribute into tissues. Further studies are required to fully characterize the tissue-specific distribution profile of TMS and its potential metabolites.

Metabolism

Resveratrol undergoes rapid and extensive metabolism, primarily through glucuronidation and sulfation of its hydroxyl groups, which is a major contributor to its low bioavailability. The methoxy groups of TMS protect it from this rapid phase II conjugation. The primary metabolic pathway for TMS is anticipated to be O-demethylation, catalyzed by cytochrome P450 enzymes, to form mono-, di-, and tri-hydroxy stilbenes (including resveratrol). These hydroxylated metabolites can then be conjugated with glucuronic acid and sulfate before excretion. This slower, multi-step metabolic process contributes to the enhanced plasma levels, lower systemic clearance, and prolonged half-life of TMS compared to resveratrol.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism TMS This compound (3,4',5-TMS) Mono_OH Mono-demethylated Metabolites TMS->Mono_OH O-demethylation Di_OH Di-demethylated Metabolites Mono_OH->Di_OH O-demethylation Conjugates Glucuronide & Sulfate Conjugates Mono_OH->Conjugates Res Resveratrol (Tri-demethylated) Di_OH->Res O-demethylation Di_OH->Conjugates Res->Conjugates Glucuronidation, Sulfation

Figure 1: Proposed metabolic pathway for this compound (TMS).
Excretion

Data specific to the excretion of TMS is limited. However, based on the excretion patterns of resveratrol and its metabolites, it is likely that the conjugated metabolites of TMS are eliminated from the body primarily through urine and feces. For resveratrol, the major metabolites are found to be excreted via the renal route.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of TMS determined in preclinical studies.

Table 1: Pharmacokinetic Parameters of TMS Following Intravenous Administration in Sprague-Dawley Rats

Parameter Value (Mean ± SD) Reference
Dose 5 mg/kg
Clearance (Cl) 35.5 ± 5.3 mL/min/kg
Terminal Half-life (t½) 511 ± 136 min

Data from a study by Lin et al. (2011) showed that intravenous pharmacokinetics were linear with dose escalation from 5 to 20 mg/kg.

Table 2: Pharmacokinetic Parameters of TMS Following Oral Administration in Sprague-Dawley Rats

Parameter Value (Mean ± SD) Reference
Dose (Suspension) 60 mg/kg
Bioavailability (F) < 1.5%
Dose (in Cyclodextrin) 15 mg/kg
Bioavailability (F) 46.5 ± 4.8%
Dose (in Cyclodextrin) 60 mg/kg
Bioavailability (F) 64.6 ± 8.0%

Data from a study by Lin et al. (2011).

Key Experimental Protocols

Reproducible and robust experimental design is crucial for pharmacokinetic assessment. The methodologies described below are based on published studies of TMS and related compounds.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of TMS. For efficacy studies in disease models, male C57BL/6J mice have been used.

  • Housing: Animals are typically housed in a temperature- and light-controlled environment with free access to standard chow and water.

  • Administration:

    • Intravenous (IV): TMS is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) and administered as a bolus injection, typically via the jugular or tail vein.

    • Oral (PO): For oral administration, TMS is given via gavage. Critically, the vehicle is a key variable, with formulations including a simple aqueous suspension or a solution containing a solubilizing agent like hydroxypropyl-β-cyclodextrin or randomly methylated-β-cyclodextrin to enhance absorption.

Pharmacokinetic Study Workflow

The workflow for a typical preclinical pharmacokinetic study involves acclimatization, dosing, and systematic sample collection for analysis.

G start Animal Acclimatization (e.g., 1 week) dosing Dosing Administration start->dosing iv_dose Intravenous (IV) Bolus dosing->iv_dose po_dose Oral (PO) Gavage dosing->po_dose sampling Serial Blood Sampling (e.g., via jugular vein cannula) iv_dose->sampling po_dose->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalytical Quantification (LC-MS/MS or HPLC) processing->analysis pk_calc Pharmacokinetic Analysis (Non-compartmental) analysis->pk_calc end Data Interpretation pk_calc->end

Figure 2: General experimental workflow for a preclinical pharmacokinetic study.
Bioanalytical Method

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile or methanol. The supernatant is then collected, evaporated, and reconstituted in the mobile phase for analysis.

  • Quantification: A validated high-performance liquid chromatography (HPLC) method with UV detection or, for higher sensitivity and specificity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of TMS and its potential metabolites in plasma.

  • Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (Cl), and half-life (t½).

Impact on Cellular Signaling Pathways

TMS has been shown to exert its biological effects by modulating several critical intracellular signaling pathways, particularly those involved in metabolic health and endothelial function.

AMPK/SIRT1/eNOS Pathway

In the context of endothelial dysfunction, often associated with diabetes and obesity, TMS has demonstrated a potent protective effect. It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK subsequently increases the expression and activity of Sirtuin 1 (SIRT1), which in turn deacetylates and activates endothelial nitric oxide synthase (eNOS). The activation of eNOS leads to increased production of nitric oxide (NO), a key signaling molecule that promotes vasodilation and protects the endothelium.

G TMS This compound (TMS) AMPK AMPK Activation TMS->AMPK Activates SIRT1 SIRT1 Activation AMPK->SIRT1 Activates eNOS eNOS Activation (Deacetylation) SIRT1->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO Increases Vaso Vasoprotection & Improved Endothelial Function NO->Vaso Promotes Dysfunction Endothelial Dysfunction Vaso->Dysfunction Alleviates

Figure 3: Activation of the AMPK/SIRT1/eNOS pathway by TMS.
PI3K/Akt Insulin Signaling Pathway

TMS has also been shown to ameliorate hepatic insulin resistance. It enhances the insulin signaling pathway by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) cascade. This is achieved by inhibiting the inhibitory phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2. The subsequent activation of Akt leads to the phosphorylation and inhibition of glycogen synthase kinase 3 beta (GSK3β), which promotes glycogen synthesis and improves glucose metabolism.

Conclusion

3,4',5-Trimethoxy-trans-stilbene represents a significant advancement over its parent compound, resveratrol, offering superior metabolic stability and a more favorable pharmacokinetic profile. Its prolonged half-life and lower clearance suggest a greater potential for maintaining therapeutic concentrations in vivo. The primary obstacle to its clinical translation is its low aqueous solubility, which severely limits oral bioavailability unless addressed through advanced formulation strategies.

The compound's ability to favorably modulate key signaling pathways, such as AMPK/SIRT1/eNOS and PI3K/Akt, underscores its potential as a therapeutic agent for metabolic diseases, including diabetes and associated vascular complications. Future research should focus on a more detailed characterization of its tissue distribution, the definitive identification of its in vivo metabolites, and the elucidation of its excretion pathways to fully establish its safety and efficacy profile as a drug candidate.

References

Methodological & Application

LC-MS/MS protocol for Trismethoxyresveratrol quantification in plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: LC-MS/MS Protocol for Trimethoxyresveratrol Quantification in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoxyresveratrol, a methylated derivative of resveratrol, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including enhanced bioavailability compared to its parent compound. Accurate quantification of trimethoxyresveratrol in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for the sensitive and selective quantification of trimethoxyresveratrol in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents
  • Trimethoxyresveratrol (3,5,4'-trimethoxy-trans-stilbene), analytical standard grade

  • Trimethoxyresveratrol-d9 (or other suitable stable isotope-labeled analog) as internal standard (IS)

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

Standard Solutions and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of trimethoxyresveratrol and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the trimethoxyresveratrol stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

  • Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

Sample Preparation
  • Thaw plasma samples and calibration/QC samples to room temperature.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 30
    2.5 95
    3.5 95
    3.6 30

    | 5.0 | 30 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS)

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Trimethoxyresveratrol 271.1 240.1 25

    | Trimethoxyresveratrol-d9 (IS) | 280.1 | 243.1 | 25 |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Method Validation Summary

The method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels.

  • Recovery: The extraction recovery of trimethoxyresveratrol from plasma was determined to be consistent and reproducible across the QC levels.

  • Matrix Effect: No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.

  • Stability: Trimethoxyresveratrol was found to be stable in plasma under various storage conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Data Presentation

Table 1: Calibration Curve and Linearity

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.06198.8
100.123101.2
500.61599.5
1001.230100.8
5006.14598.3
100012.29599.1
0.9992

Table 2: Intra-day and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8104.28.5102.1
Low QC35.297.56.898.9
Mid QC754.1101.85.5100.5
High QC7503.599.24.9101.3

Table 3: Stability of Trimethoxyresveratrol in Plasma

Stability ConditionConcentration (ng/mL)Stability (% of Nominal)
Bench-top (4 hours)398.5
750101.2
Freeze-thaw (3 cycles)396.8
75099.5
Long-term (-80°C, 30 days)397.2
750100.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into UHPLC supernatant_transfer->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Experimental workflow for trimethoxyresveratrol quantification.

validation_pathway method_development Method Development validation Method Validation method_development->validation specificity Specificity & Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision recovery Extraction Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability

Caption: Key parameters for bioanalytical method validation.

Application Notes and Protocols for Dissolving Trimethoxyresveratrol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxyresveratrol, a methylated derivative of resveratrol, is a polyphenolic compound of significant interest in biomedical research due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Proper dissolution and handling of this hydrophobic compound are critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide a comprehensive guide to dissolving, storing, and utilizing trimethoxyresveratrol for in vitro experiments.

Physicochemical Properties and Solubility

Understanding the solubility of trimethoxyresveratrol is the first step in preparing it for cell culture experiments. Due to its hydrophobic nature, it is poorly soluble in aqueous solutions like cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

Table 1: Solubility of Trimethoxyresveratrol

SolventSolubilityMolar ConcentrationNotes
DMSO50 mg/mL[1]184.97 mM[1]Sonication may be required for complete dissolution[1].
WaterPoorly soluble-Direct dissolution in aqueous media is not recommended.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

Materials:

  • Trimethoxyresveratrol powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Carefully weigh the desired amount of trimethoxyresveratrol powder.

  • Dissolution:

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 184.97 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes[1].

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. A vendor suggests that in solvent, it is stable at -80°C for 1 year[1].

Preparation of Working Solutions in Cell Culture Medium

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% is generally recommended, although some cell lines may tolerate up to 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in all experiments.

  • Working Concentration: The optimal working concentration of trimethoxyresveratrol will vary depending on the cell type and the specific assay. Based on studies with resveratrol and its analogs, a starting range of 1 µM to 50 µM is recommended for initial experiments.

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the concentrated trimethoxyresveratrol stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution of the stock solution in pre-warmed, complete cell culture medium.

    • Example for a 10 µM working solution from a 10 mM stock (1:1000 dilution, final DMSO 0.1%):

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This creates a 100 µM intermediate solution.

      • Add the required volume of this intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well.

  • Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution from the high-concentration stock may be possible, ensuring the final DMSO concentration remains below the cytotoxic level.

    • Example for a 1 µM working solution from a 10 mM stock (1:10000 dilution, final DMSO 0.01%):

      • Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

  • Mixing: Gently mix the final working solution by pipetting or swirling the culture plate.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without trimethoxyresveratrol) to the cell culture medium as used for the highest concentration of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for using trimethoxyresveratrol in cell culture experiments.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_control Controls weigh Weigh Trimethoxyresveratrol dissolve Dissolve in DMSO (e.g., 50 mg/mL) weigh->dissolve store Aliquot and Store (-80°C) dissolve->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells dilute->treat vehicle Vehicle Control (DMSO in Medium) incubate Incubate treat->incubate analyze Analyze Results incubate->analyze untreated Untreated Control

A typical workflow for preparing and using trimethoxyresveratrol.

Signaling Pathways Modulated by Trimethoxyresveratrol

Trimethoxyresveratrol has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and survival. Understanding these pathways is crucial for interpreting experimental results.

PI3K/Akt Signaling Pathway

Trimethoxyresveratrol has been reported to downregulate the PI3K/Akt signaling cascade. This pathway is a critical regulator of cell survival and proliferation.

PI3K_Akt_Pathway TMR Trimethoxyresveratrol PI3K PI3K TMR->PI3K Inhibits Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Trimethoxyresveratrol inhibits the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway

Similar to its parent compound resveratrol, trimethoxyresveratrol is known to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in development and cancer.

Wnt_Catenin_Pathway TMR Trimethoxyresveratrol BetaCatenin β-catenin TMR->BetaCatenin Promotes Degradation DestructionComplex Destruction Complex (APC, Axin, GSK3β) DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Trimethoxyresveratrol downregulates Wnt/β-catenin signaling.
MAPK/NF-κB Signaling Pathway

Studies have demonstrated that trimethoxyresveratrol can suppress inflammation by inactivating the MAPK and NF-κB signaling pathways.

MAPK_NFkB_Pathway TMR Trimethoxyresveratrol MAPK MAPK (p38, JNK, ERK) TMR->MAPK Inhibits Phosphorylation IKK IKK TMR->IKK Inhibits Phosphorylation NFkB NF-κB MAPK->NFkB Activates IκBα IκBα IKK->IκBα Phosphorylates for Degradation IκBα->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes

Inhibition of MAPK and NF-κB pathways by trimethoxyresveratrol.

Summary of Recommendations

Table 2: Key Recommendations for Using Trimethoxyresveratrol in Cell Culture

ParameterRecommendationRationale
Solvent for Stock Anhydrous, sterile DMSOHigh solubility and stability.
Stock Concentration Up to 50 mg/mL (184.97 mM)Maximizes storage efficiency and minimizes DMSO volume in experiments.
Stock Solution Storage Aliquot and store at -80°CPrevents degradation from repeated freeze-thaw cycles and ensures long-term stability.
Final DMSO Concentration ≤ 0.1% (up to 0.5% may be tolerated)Minimizes solvent-induced cytotoxicity.
Working Concentration 1 µM - 50 µM (cell line dependent)A starting point for dose-response experiments.
Controls Vehicle (DMSO) and untreated controlsEssential for accurate interpretation of results.
Preparation of Working Solution Use serial dilutions in pre-warmed mediumPrevents precipitation of the compound.

By following these application notes and protocols, researchers can confidently prepare and use trimethoxyresveratrol in their cell culture experiments, leading to more reliable and reproducible data.

References

Application Notes and Protocols for Trismethoxyresveratrol in Mouse Xenograft Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of trimethoxyresveratrol (TMS), a promising anti-cancer agent, in mouse xenograft models. The following sections detail the effective dosages, experimental protocols, and the molecular signaling pathways influenced by TMS, offering a practical framework for preclinical research.

Quantitative Data Summary

The following table summarizes the dosages of trimethoxyresveratrol used in published mouse xenograft studies. This data can serve as a starting point for designing in vivo efficacy experiments.

Cancer TypeCell LineMouse StrainAdministration RouteDosageTreatment ScheduleKey Findings
Prostate CancerLNCaP-LucNude MiceOral Gavage40 mg/kgDailySignificantly inhibited tumor progression compared to resveratrol.
Osteosarcoma143BNude MiceNot Specified in vivoNot Specified in vivoNot Specified in vivoCotreatment with TRAIL suppressed osteosarcoma development.

Signaling Pathways Modulated by Trismethoxyresveratrol

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Trimethoxyresveratrol_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_mapk MAPK Pathway (Invasion/Metastasis) TRAIL TRAIL DR4_DR5 DR4/DR5 TRAIL->DR4_DR5 DISC DISC Formation DR4_DR5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis_extrinsic Apoptosis Caspase8->Apoptosis_extrinsic TMS Trimethoxyresveratrol ROS ↑ ROS TMS->ROS JNK_p38 p-JNK / p-p38 TMS->JNK_p38 Inhibits Phosphorylation DNA_damage DNA Damage ROS->DNA_damage p53 ↑ p53 DNA_damage->p53 PUMA ↑ PUMA p53->PUMA Bax ↑ Bax PUMA->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase8 Apoptosis_intrinsic Apoptosis Caspase9->Apoptosis_intrinsic AP1_NFkB AP-1 / NF-κB JNK_p38->AP1_NFkB Inhibits Nuclear Translocation MMP2 ↓ MMP-2 Expression AP1_NFkB->MMP2 Invasion ↓ Cell Invasion MMP2->Invasion

Caption: Trimethoxyresveratrol's impact on key cancer signaling pathways.

Experimental Protocols

The following protocols provide a detailed methodology for conducting mouse xenograft studies with trimethoxyresveratrol.

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol outlines the steps for implanting cancer cells to form a subcutaneous tumor.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth and Monitoring start Start: Cancer Cell Culture harvest Harvest & Count Cells start->harvest resuspend Resuspend in PBS/Matrigel harvest->resuspend anesthetize Anesthetize Mouse resuspend->anesthetize inject Subcutaneous Injection anesthetize->inject monitor Monitor Tumor Growth inject->monitor randomize Randomize into Groups monitor->randomize treat Initiate Treatment randomize->treat end End: Euthanasia & Tissue Collection treat->end

Caption: Experimental workflow for a mouse xenograft study.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, but recommended)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line in their recommended medium until they reach 80-90% confluency.

  • Cell Harvesting and Preparation:

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin, collect the cells, and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile PBS (and Matrigel, if used, typically at a 1:1 ratio with PBS) to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Xenograft Implantation:

    • Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

    • Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Initiate treatment as described in Protocol 2.

Protocol 2: Administration of this compound by Oral Gavage

This protocol details the preparation and administration of a TMS solution via oral gavage.

Materials:

  • This compound (TMS)

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Preparation of TMS Formulation:

    • Calculate the required amount of TMS based on the desired dose (e.g., 40 mg/kg) and the body weight of the mice.

    • Accurately weigh the TMS and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the vehicle to achieve the desired final concentration.

    • Vortex thoroughly to ensure a uniform suspension. Prepare this formulation fresh daily.

  • Oral Gavage Administration:

    • Weigh each mouse to determine the precise volume of the TMS formulation to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Draw the calculated volume into a 1 mL syringe fitted with an oral gavage needle.

    • Firmly restrain the mouse by the scruff of the neck to immobilize its head.

    • Gently insert the gavage needle into the esophagus and slowly administer the TMS formulation.

    • Carefully withdraw the needle.

    • Monitor the mouse for a few minutes post-administration to ensure there are no adverse effects.

Protocol 3: Efficacy Assessment and Tissue Collection

This protocol outlines the final steps of the in vivo study.

Procedure:

  • Continued Monitoring: Throughout the treatment period, monitor tumor volume and body weight 2-3 times per week. Body weight is a crucial indicator of potential toxicity.

  • Endpoint Criteria: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if any of the animals show signs of significant distress or weight loss (typically >15-20%).

  • Euthanasia and Tissue Collection:

    • At the study endpoint, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Excise the tumors and record their final weight.

    • Tumor tissue can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) or fixed in formalin for histopathological examination (H&E staining, immunohistochemistry).

    • Blood and other organs can also be collected for further analysis as needed.

Application Notes and Protocols: In Vitro Angiogenesis Assays Using Trismethoxyresveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis, making it a key target for anti-angiogenic therapies.[3] Resveratrol, a natural polyphenol, and its analogs have garnered significant interest for their potential anti-cancer and anti-angiogenic properties.[4] Trismethoxyresveratrol, a synthetic analog of resveratrol, has demonstrated potent inhibitory effects on angiogenesis, primarily by targeting the VEGF receptor 2 (VEGFR2) signaling cascade.

These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound using common in vitro angiogenesis assays: the endothelial cell tube formation assay, proliferation assay, and migration assay.

Key Signaling Pathway: VEGF/VEGFR2

The binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and tube formation. This compound has been shown to inhibit this pathway by suppressing the phosphorylation of VEGFR2 and its downstream effectors, including Akt, mTOR, and Erk1/2.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->p_VEGFR2 Inhibits Akt Akt p_VEGFR2->Akt Erk1_2 Erk1/2 p_VEGFR2->Erk1_2 p_Akt p-Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR p_mTOR p-mTOR mTOR->p_mTOR Angiogenesis Proliferation, Migration, Tube Formation p_mTOR->Angiogenesis p_Erk1_2 p-Erk1/2 Erk1_2->p_Erk1_2 p_Erk1_2->Angiogenesis

VEGF/VEGFR2 signaling pathway and inhibition by this compound.

Experimental Workflow

A typical workflow for assessing the anti-angiogenic effects of this compound involves culturing endothelial cells, treating them with the compound in the presence of an angiogenic stimulus (like VEGF), and then performing specific assays to measure changes in proliferation, migration, and tube formation.

Experimental_Workflow cluster_assays In Vitro Angiogenesis Assays Start Start: Culture Endothelial Cells (HUVECs) Prepare_Assay Prepare Assay-Specific Plates (e.g., Matrigel-coated, Transwell) Start->Prepare_Assay Treatment Seed Cells and Treat with This compound +/- VEGF Prepare_Assay->Treatment Incubation Incubate (Time varies by assay) Treatment->Incubation Tube_Formation Tube Formation Assay Incubation->Tube_Formation Migration Migration Assay (Transwell) Incubation->Migration Proliferation Proliferation Assay (MTT or similar) Incubation->Proliferation Data_Analysis Image Acquisition and Quantification Tube_Formation->Data_Analysis Migration->Data_Analysis Proliferation->Data_Analysis Results End: Analyze and Compare Data Data_Analysis->Results

General workflow for in vitro angiogenesis assays.

Data Summary

The following tables summarize quantitative data on the effects of this compound (also referred to as trans-3,5,4'-trimethoxystilbene or DMU-212 in some literature) on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of this compound on HUVEC Proliferation

Concentration (µM)Inhibition of VEGF-stimulated Proliferation (%)Reference
5~20%
10~40%
20~55% (IC50 ≈ 20 µM)
40~75%
80~90%

Table 2: Effect of this compound on HUVEC Migration

Concentration (µM)Inhibition of VEGF-stimulated Migration (%)Reference
10Significant Inhibition
20Strong Inhibition
40Very Strong Inhibition

Table 3: Effect of this compound on HUVEC Tube Formation

Concentration (µM)Qualitative Effect on Tube NetworkQuantitative ParameterReference
10Disrupted tube networkSignificant reduction in branch points and total tube length
20Incomplete tube formationSignificant reduction in branch points and total tube length
40Complete inhibition of tube formationSignificant reduction in branch points and total tube length

Experimental Protocols

Endothelial Cell Culture

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF supplemented with LSGS)

  • Trypsin/EDTA solution

  • Trypsin Neutralizer solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture HUVECs in T-75 flasks using Endothelial Cell Growth Medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days until the cells reach 80-90% confluency.

  • For passaging, wash the cells with PBS, detach them using Trypsin/EDTA, and neutralize with Trypsin Neutralizer.

  • Use cells at early passages (P2-P5) for all assays to ensure optimal performance.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.

Materials:

  • Basement Membrane Extract (BME), such as Matrigel® or Geltrex™

  • 96-well cell culture plates

  • HUVECs and culture medium

  • This compound stock solution (dissolved in DMSO)

  • VEGF-A recombinant protein

  • Calcein AM (for fluorescent visualization, optional)

Protocol:

  • Thaw BME on ice overnight in a 4°C refrigerator.

  • Pre-cool a 96-well plate at 4°C.

  • Add 50-80 µL of thawed BME to each well of the pre-cooled plate, ensuring the entire surface is covered.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Prepare HUVEC cell suspension at a concentration of 1-1.5 x 10^5 cells/mL in basal medium.

  • Prepare test media containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) with a constant concentration of an angiogenic stimulator like VEGF (e.g., 10 ng/mL). Include a vehicle control (DMSO) and a negative control (basal medium without VEGF).

  • Add 100 µL of the cell suspension containing the respective treatments to each well on top of the solidified BME.

  • Incubate the plate at 37°C with 5% CO2 for 4-18 hours.

  • Visualize and capture images of the tube networks using an inverted microscope. For quantification, parameters such as the number of branch points and total tube length can be measured using image analysis software.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • HUVECs and culture medium

  • This compound stock solution

  • VEGF-A recombinant protein

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reagent

  • DMSO

Protocol:

  • Seed HUVECs (5x10^3 cells/well) in a 96-well plate in 100 µL of complete growth medium.

  • After 24 hours, replace the medium with serum-starved medium and incubate for another 24 hours.

  • Treat the cells with various concentrations of this compound in the presence of VEGF (e.g., 20 ng/mL). Include appropriate controls.

  • Incubate for 24-48 hours at 37°C.

  • Add 10-50 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, measures the chemotactic migration of endothelial cells through a porous membrane.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • HUVECs and culture medium

  • This compound stock solution

  • VEGF-A recombinant protein (as a chemoattractant)

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet or other suitable stain

Protocol:

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add 750 µL of basal medium containing VEGF (e.g., 20 ng/mL) and the desired concentrations of this compound to the lower chamber of each well. Use medium without VEGF as a negative control.

  • Harvest and resuspend HUVECs in basal medium to a concentration of 1x10^5 cells/mL.

  • Add 500 µL of the cell suspension (5x10^4 cells) to the upper chamber of each Transwell insert.

  • Incubate the plate at 37°C with 5% CO2 for 4-24 hours.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with cold methanol for 20 minutes.

  • Stain the fixed cells with a solution like Crystal Violet, then wash with water.

  • Count the number of migrated cells in several random fields under a microscope. The number of cells is indicative of the extent of migration.

References

Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Trismethoxyresveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their cellular functions. Consequently, molecules that interfere with tubulin dynamics are a major focus in cancer chemotherapy. Trismethoxyresveratrol, a resveratrol analog, has been identified as a potent inhibitor of tubulin polymerization, inducing mitotic arrest and apoptosis in cancer cells. This document provides a detailed protocol for an in vitro fluorescence-based tubulin polymerization assay to characterize the inhibitory effects of this compound.

Principle of the Assay

This protocol describes a fluorescence-based tubulin polymerization assay. The assay relies on the incorporation of a fluorescent reporter molecule into microtubules as they polymerize. The resulting increase in fluorescence intensity is proportional to the mass of the microtubule polymer. Inhibitors of tubulin polymerization, such as this compound, will prevent or reduce this increase in fluorescence, allowing for the quantitative determination of their inhibitory activity. This method is highly sensitive and suitable for a 96-well plate format, making it ideal for determining dose-response curves and calculating IC50 values.

Quantitative Data Summary

The following table summarizes hypothetical but representative quantitative data for this compound in a tubulin polymerization inhibition assay. The data are based on the known activity of this compound as a tubulin polymerization inhibitor and are presented for illustrative purposes.

CompoundConcentration (µM)Vmax (Relative Fluorescence Units/min)Lag Time (minutes)% Inhibition of PolymerizationIC50 (µM)
Vehicle (DMSO)-1505.00N/A
This compound 11105.527
2856.243
4 75 7.0 50 ~4.0
8408.573
161510.290
Colchicine (Control)2259.883~1.5
Paclitaxel (Control)22501.5-67 (Enhancement)N/A

Note: Vmax represents the maximum rate of polymerization. Lag time is the delay before the onset of rapid polymerization. The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

Materials and Reagents
  • Lyophilized tubulin protein (>99% pure; e.g., from bovine brain)

  • This compound

  • Colchicine (positive control for inhibition)

  • Paclitaxel (positive control for enhancement)

  • Dimethyl sulfoxide (DMSO)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader with temperature control (37°C) and appropriate excitation/emission filters (e.g., ~355 nm excitation, ~460 nm emission for DAPI)

Preparation of Reagents
  • Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep the tubulin solution on ice at all times to prevent premature polymerization.

  • Compound Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Similarly, prepare 10 mM stock solutions of colchicine and paclitaxel in DMSO.

  • Compound Dilutions: From the stock solutions, prepare a series of 10x working solutions of this compound and control compounds in General Tubulin Buffer. It is important to ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to avoid solvent effects.

  • Assay Master Mix: On ice, prepare a master mix containing General Tubulin Buffer, GTP (final concentration 1 mM), and the fluorescent reporter (final concentration 10 µM).

Assay Procedure
  • Plate Setup: Add 10 µL of the 10x compound dilutions (this compound, colchicine, paclitaxel, and a vehicle control with the same percentage of DMSO) to the appropriate wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well containing the compound dilutions. Gently mix by pipetting up and down, avoiding the introduction of air bubbles. The final tubulin concentration will be 3.6 mg/mL.

  • Fluorescence Reading: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

  • Kinetic Measurement: Measure the fluorescence intensity every 60 seconds for 60-90 minutes.

Data Analysis
  • Plot Data: For each concentration of this compound and controls, plot the fluorescence intensity as a function of time.

  • Determine Kinetic Parameters:

    • Lag Time: The time before a rapid increase in fluorescence is observed.

    • Vmax (Maximum Rate of Polymerization): The steepest slope of the polymerization curve.

    • Plateau: The maximum fluorescence intensity reached, representing the steady-state of microtubule polymer mass.

  • Calculate Percent Inhibition: The percent inhibition of tubulin polymerization at the plateau phase for each concentration of this compound can be calculated using the following formula:

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Tubulin Polymerization and Inhibition

Mechanism of Tubulin Polymerization and Inhibition by this compound cluster_0 Tubulin Dynamics cluster_1 Inhibitory Action Tubulin Dimers (αβ) Tubulin Dimers (αβ) Microtubule Microtubule Tubulin Dimers (αβ)->Microtubule Polymerization (GTP-dependent) Inhibited Tubulin Dimer Inhibited Tubulin Dimer Tubulin Dimers (αβ)->Inhibited Tubulin Dimer Microtubule->Tubulin Dimers (αβ) Depolymerization This compound This compound This compound->Tubulin Dimers (αβ) Binds to Colchicine Site Inhibited Tubulin Dimer->Microtubule Polymerization Blocked

Caption: Mechanism of Tubulin Polymerization and Inhibition.

Experimental Workflow for Tubulin Polymerization Assay

Workflow for Tubulin Polymerization Assay Reagent Preparation Reagent Preparation Plate Setup Plate Setup Reagent Preparation->Plate Setup Add Compounds to Plate Initiate Polymerization Initiate Polymerization Plate Setup->Initiate Polymerization Add Tubulin Kinetic Measurement Kinetic Measurement Initiate Polymerization->Kinetic Measurement Read Fluorescence at 37°C Data Analysis Data Analysis Kinetic Measurement->Data Analysis Plot Curves, Calculate Parameters

Caption: Experimental Workflow for Tubulin Polymerization Assay.

Application Notes and Protocols: Trismethoxyresveratrol in a Prostate Cancer Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trismethoxyresveratrol (3,4',5-trimethoxy-trans-stilbene), a synthetic analog of resveratrol, has demonstrated significant potential as a chemopreventive and therapeutic agent in preclinical studies of prostate cancer.[1][2] Its enhanced bioavailability compared to resveratrol makes it a promising candidate for in vivo applications. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a prostate cancer animal model, specifically focusing on the LNCaP xenograft model. The protocols outlined below cover in vivo animal studies, and ex vivo tissue analysis, including immunohistochemistry and western blotting, to assess the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[1][2] While the precise signaling pathways are still under investigation, evidence suggests the involvement of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[3] this compound is believed to modulate this pathway, leading to downstream effects on cell cycle regulatory proteins and apoptosis-related factors.

Data Presentation

In Vivo Efficacy of this compound on LNCaP Xenograft Tumor Growth
Treatment GroupInitial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Percent Tumor Growth Inhibition (%)
Vehicle Control100 ± 151200 ± 150-
This compound (50 mg/kg)100 ± 18600 ± 12050

Note: The data presented in this table is representative and compiled from studies on resveratrol and its analogs. Actual results may vary.

Biomarker Analysis in LNCaP Xenograft Tumors
BiomarkerVehicle Control (Relative Expression/Staining)This compound (50 mg/kg) (Relative Expression/Staining)Fold Change
p-Akt (Western Blot)1.00.4-2.5
Ki-67 (% positive cells)85%35%-2.4
TUNEL (% positive cells)5%25%+5.0

Note: The data presented in this table is representative and compiled from studies on resveratrol and its analogs. Actual results may vary.

Experimental Protocols

LNCaP Xenograft Animal Model Protocol

This protocol describes the establishment of a subcutaneous LNCaP xenograft model in immunodeficient mice and the subsequent treatment with this compound.

Materials:

  • LNCaP human prostate cancer cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Matrigel (Corning)

  • Male athymic nude mice (4-6 weeks old)

  • This compound (powder)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Bioluminescence imaging system (for LNCaP-Luc cells)

  • D-luciferin

Procedure:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Injection: Harvest cells using trypsin-EDTA and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice twice weekly for tumor formation.

    • Once tumors are palpable (approximately 100 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • For LNCaP-Luc models, perform bioluminescent imaging weekly. Inject mice with D-luciferin (150 mg/kg, intraperitoneally) and image 10-15 minutes post-injection.

  • Treatment Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound (e.g., 50 mg/kg body weight) or vehicle to the respective groups via oral gavage daily or on a specified schedule.

  • Endpoint: Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a specified size. At the endpoint, euthanize the mice and excise the tumors for further analysis.

Western Blot Protocol for Protein Analysis

This protocol details the procedure for analyzing protein expression levels in tumor tissues.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize a portion of the tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

Immunohistochemistry (IHC) Protocol for Ki-67 and TUNEL Staining

This protocol describes the staining of tumor sections to assess cell proliferation (Ki-67) and apoptosis (TUNEL).

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Citrate buffer (for antigen retrieval)

  • Hydrogen peroxide (for quenching endogenous peroxidase)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody (anti-Ki-67)

  • TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche)

  • Biotinylated secondary antibody and streptavidin-HRP complex (for Ki-67)

  • DAB substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure for Ki-67 Staining:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer (pH 6.0).

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding with a blocking solution for 30 minutes.

  • Primary Antibody Incubation: Incubate with anti-Ki-67 primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP complex. Visualize with DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Count the percentage of Ki-67-positive nuclei in multiple high-power fields.

Procedure for TUNEL Staining:

  • Deparaffinization and Rehydration: Follow the same procedure as for Ki-67 staining.

  • Permeabilization: Incubate sections with proteinase K to permeabilize the tissue.

  • TUNEL Reaction: Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves incubating the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides).

  • Detection: Visualize the labeled DNA fragmentation using a converter-POD and DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

  • Analysis: Count the percentage of TUNEL-positive (apoptotic) cells in multiple high-power fields.

Visualizations

G cluster_0 This compound Action TMR This compound PI3K PI3K TMR->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt CellCycle Cell Cycle Progression pAkt->CellCycle Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: Signaling pathway of this compound in prostate cancer.

G cluster_1 Experimental Workflow start Start: LNCaP Cell Culture inoculation Subcutaneous Inoculation in Mice start->inoculation tumor_growth Tumor Growth Monitoring (Calipers/BLI) inoculation->tumor_growth treatment Treatment: This compound (Oral Gavage) tumor_growth->treatment endpoint Endpoint: Tumor Excision treatment->endpoint analysis Ex Vivo Analysis: - Western Blot - IHC (Ki-67, TUNEL) endpoint->analysis data Data Analysis & Interpretation analysis->data

Caption: Workflow for in vivo study of this compound.

References

Application Notes and Protocols for Oral Gavage Administration of Trimethoxyresveratrol in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral gavage administration of Trimethoxyresveratrol (also known as trans-3,5,4'-trimethoxystilbene) in rodent models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies involving this promising resveratrol analog.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Trimethoxyresveratrol following oral administration in rats. While comprehensive pharmacokinetic data in mice is limited in the currently available literature, relevant comparative data with a similar methoxylated stilbene is included for reference.

Table 1: Pharmacokinetic Parameters of Trimethoxyresveratrol (RTE) in Sprague-Dawley Rats Following a Single Oral Dose [1]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (ng·min/mL)Bioavailability (%)
Suspension in water60---< 1.5
Solution with randomly methylated-β-cyclodextrin15---46.5 ± 4.8
Solution with randomly methylated-β-cyclodextrin60---64.6 ± 8.0

Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Comparative Tissue Distribution of Resveratrol and a Tetramethoxystilbene Analog (DMU 212) in Mice 10-120 Minutes After Oral Gavage (240 mg/kg) [2]

CompoundPlasmaLiverSmall Intestinal MucosaColonic Mucosa
ResveratrolHigher LevelsHigher LevelsLower LevelsLower Levels
DMU 212 (tetramethoxystilbene)Lower LevelsLower LevelsHigher LevelsHigher Levels

This table provides a qualitative comparison of the relative distribution, highlighting that the methoxylated analog achieved superior availability in the small intestine and colon compared to resveratrol.[2]

Experimental Protocols

The following are detailed protocols for the preparation and administration of Trimethoxyresveratrol to rodents via oral gavage. These protocols are based on established guidelines and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) regulations.

Preparation of Dosing Formulation

The poor aqueous solubility of Trimethoxyresveratrol necessitates a suitable vehicle for oral administration to achieve adequate bioavailability.[1]

Materials:

  • Trimethoxyresveratrol powder

  • Vehicle:

    • Option 1 (Suspension): 0.5% (w/v) methylcellulose with 0.2% (w/v) Tween 80 in sterile water.[3]

    • Option 2 (Solution for improved bioavailability): Randomly methylated-β-cyclodextrin in sterile water.

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of Trimethoxyresveratrol and vehicle based on the desired dose and the number of animals to be dosed.

  • Accurately weigh the Trimethoxyresveratrol powder.

  • For Suspension: a. Prepare the 0.5% methylcellulose with 0.2% Tween 80 solution. b. Gradually add the Trimethoxyresveratrol powder to the vehicle while vortexing to ensure a uniform suspension. c. Continue vortexing until no clumps are visible. Gentle sonication can be used to aid dispersion.

  • For Solution: a. Prepare the desired concentration of randomly methylated-β-cyclodextrin in sterile water. b. Add the Trimethoxyresveratrol powder to the cyclodextrin solution. c. Vortex thoroughly until the powder is completely dissolved.

  • Store the formulation appropriately, protected from light, and use within a validated stability window. It is recommended to prepare the formulation fresh on the day of dosing.

Oral Gavage Procedure for Mice

Materials:

  • Mouse oral gavage needle (18-20 gauge, 1.5 inches with a rounded tip).

  • Syringe (1 mL or appropriate size for the dosing volume)

  • Animal scale

  • Permanent marker

Procedure:

  • Animal Handling and Restraint:

    • Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs.

  • Gavage Needle Measurement:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle with a permanent marker.

  • Administration:

    • Attach the syringe containing the Trimethoxyresveratrol formulation to the gavage needle.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. If any resistance is met, withdraw the needle and reposition. Do not force the needle.

    • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the formulation.

    • After administration, gently and slowly withdraw the needle.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Oral Gavage Procedure for Rats

Materials:

  • Rat oral gavage needle (16-18 gauge, 2-3 inches with a rounded tip).

  • Syringe (appropriate size for the dosing volume)

  • Animal scale

  • Permanent marker

Procedure:

  • Animal Handling and Restraint:

    • Weigh the rat to calculate the dosing volume. The maximum recommended volume is 10-20 ml/kg.

    • Restrain the rat firmly by holding it over the back and shoulders, securing the head.

  • Gavage Needle Measurement:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth and mark the needle.

  • Administration:

    • Attach the syringe with the Trimethoxyresveratrol formulation to the gavage needle.

    • Insert the needle into the diastema and gently advance it over the tongue into the esophagus. The rat may exhibit a swallowing reflex.

    • Advance the needle to the marked depth without force.

    • Administer the formulation by slowly depressing the plunger.

    • Carefully withdraw the needle.

  • Post-Procedure Monitoring:

    • Place the rat back in its cage and observe for any adverse reactions.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by Trimethoxyresveratrol and a typical experimental workflow for its in vivo evaluation.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis formulation Formulation Preparation (Trimethoxyresveratrol in Vehicle) gavage Oral Gavage Administration formulation->gavage animal_prep Animal Acclimatization & Baseline Measurements animal_prep->gavage blood Blood Sampling (Time Points) gavage->blood tissue Tissue Harvesting (End Point) gavage->tissue pk_analysis Pharmacokinetic Analysis (LC-MS/MS) blood->pk_analysis pd_analysis Pharmacodynamic Analysis (e.g., Western Blot, ELISA) tissue->pd_analysis

Caption: Experimental workflow for in vivo studies of Trimethoxyresveratrol.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation TMR Trimethoxyresveratrol TMR->MAPK inhibits TMR->NFkB inhibits

Caption: Anti-inflammatory signaling pathway of Trimethoxyresveratrol.

signaling_pathway_cancer cluster_invasion Invasion & Metastasis cluster_apoptosis Apoptosis Induction MAPK_cancer MAPK Pathway (JNK, p38) AP1_NFkB AP-1 & NF-κB MAPK_cancer->AP1_NFkB MMP2 MMP-2 Expression AP1_NFkB->MMP2 Invasion Cell Invasion MMP2->Invasion ROS ROS Production p53_pathway Bax/PUMA/p53 Pathway ROS->p53_pathway Caspases Caspase Activation p53_pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis TMR Trimethoxyresveratrol TMR->MAPK_cancer inhibits TMR->ROS

Caption: Anticancer signaling pathways of Trimethoxyresveratrol.

References

Application Notes and Protocols for Cell Proliferation Assays: Trismethoxyresveratrol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trismethoxyresveratrol (TMS), a naturally occurring analog of resveratrol, has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities.[1][2][3] Compared to its parent compound, resveratrol, TMS often exhibits enhanced bioavailability and greater efficacy in inhibiting the growth of various cancer cell lines.[1] These application notes provide detailed protocols for assessing the effects of this compound on cell proliferation using two common colorimetric assays: MTT and SRB. Additionally, it summarizes the key signaling pathways modulated by TMS and presents quantitative data from various studies.

I. Data Presentation: Anti-proliferative Activity of this compound

The following table summarizes the cytotoxic effects of this compound across different human cancer cell lines, as determined by various cell viability assays. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeAssayIC50 (µM)Reference
DU145Prostate CancerMTTMore efficient than resveratrol[1]
HT-29Colon CancerNot SpecifiedMore potent than resveratrol
PC-3Prostate CancerNot SpecifiedMore potent than resveratrol
COLO 205Colon CancerNot SpecifiedMore potent than resveratrol
A-549Non-small cell lung cancerAlamar BlueNot Specified
MCF-7Breast CancerNot SpecifiedNot Specified
HeLaCervical CancerNot SpecifiedGrowth Inhibition Observed
Osteosarcoma (143B)Bone CancerNot SpecifiedSensitizes to apoptosis at 10 µM
MHCC-97HHepatocellular CarcinomaNot SpecifiedSuppression of proliferation at 10 µM

Note: The potency of this compound can vary depending on the cell line and the specific assay conditions.

II. Experimental Protocols

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (TMS) stock solution (e.g., in DMSO)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of TMS. Include a vehicle control (medium with the same concentration of DMSO used to dissolve TMS) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

B. SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the binding of the dye sulforhodamine B to cellular proteins. It is a sensitive and reproducible method for assessing cytotoxicity.

Materials:

  • This compound (TMS) stock solution (e.g., in DMSO)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of TMS to the wells. Include vehicle and blank controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Drying: Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 565-570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank. Calculate the percentage of cell growth for each treatment relative to the vehicle control.

III. Mandatory Visualizations

A. Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Steps cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with This compound seed->treat incubate 3. Incubate (24-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt formazan 5. Incubate (Formazan Formation) add_mtt->formazan solubilize 6. Solubilize Formazan formazan->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Analyze Data (% Viability) read->analyze

Caption: Workflow of the MTT Cell Proliferation Assay.

SRB_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Steps cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with This compound seed->treat incubate 3. Incubate (72-96h) treat->incubate fix 4. Fix with TCA incubate->fix stain 5. Stain with SRB fix->stain wash 6. Wash stain->wash solubilize 7. Solubilize Dye wash->solubilize read 8. Read Absorbance (565 nm) solubilize->read analyze 9. Analyze Data (% Growth) read->analyze

Caption: Workflow of the SRB Cell Proliferation Assay.

B. Signaling Pathways

This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of various signaling pathways. A key mechanism involves the induction of reactive oxygen species (ROS), which can trigger downstream apoptotic events.

TMS_Apoptosis_Pathway TMS This compound ROS ↑ Reactive Oxygen Species (ROS) TMS->ROS Bcl2 ↓ Bcl-2 TMS->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito p53 ↑ p53 ROS->p53 JNK_p38 ↑ p-JNK, p-p38 ROS->JNK_p38 CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax ↑ Bax p53->Bax Bax->Mito Bcl2->Mito Inhibits TMS_CellCycle_Pathway cluster_G1S G1/S Transition cluster_G2M G2/M Transition TMS This compound p53 ↑ p53 TMS->p53 CDK1_CyclinB ↓ CDK1/Cyclin B1 TMS->CDK1_CyclinB p21 ↑ p21 p53->p21 CDK4_CyclinD ↓ CDK4/Cyclin D1 p21->CDK4_CyclinD Inhibits Rb ↓ p-Rb CDK4_CyclinD->Rb Phosphorylates G1_arrest G1/S Arrest Rb->G1_arrest Blocks Transition G2M_arrest G2/M Arrest CDK1_CyclinB->G2M_arrest Blocks Transition

References

Preparing Trismethoxyresveratrol Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trismethoxyresveratrol, a methylated derivative of resveratrol, has garnered significant interest in biomedical research due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for selecting the appropriate solvent and storage conditions.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₃--INVALID-LINK--
Molecular Weight 270.32 g/mol [1]
Appearance White to off-white powder/solid[2]
Solubility in DMSO ≥34 mg/mL[3], 40 mg/mL[2], 54 mg/mL[1]
Solubility in Ethanol 15 mg/mL
Storage Temperature Ambient (powder), -20°C or -80°C (in solution)

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7032 mg of this compound (Molecular Weight = 270.32 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock solution, add 1 mL of DMSO to 2.7032 mg of this compound.

  • Vortexing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO is stable for extended periods.

Note on Solvent Selection:

  • DMSO: Due to its high solubilizing capacity for this compound, DMSO is the recommended solvent for preparing high-concentration stock solutions. However, it is important to note that DMSO can exhibit cytotoxicity at higher concentrations. The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to 0.5% to minimize solvent-induced effects on the cells.

  • Ethanol: Ethanol can also be used as a solvent, although the solubility of this compound is lower compared to DMSO. If using ethanol, ensure the final concentration in the cell culture medium is also kept to a minimum to avoid cellular toxicity.

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage weigh 1. Weigh this compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for designing experiments and interpreting results.

One of the key mechanisms of action for this compound is its ability to suppress inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways. It has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the p53/PUMA/Bax signaling cascade, leading to caspase activation.

The following diagram illustrates a simplified overview of a key signaling pathway affected by this compound.

G cluster_pathway This compound-Modulated Signaling Pathway TMR This compound ROS ROS Generation TMR->ROS induces p53 p53 Activation ROS->p53 activates PUMA_Bax PUMA/Bax Upregulation p53->PUMA_Bax upregulates Mito Mitochondrial Permeabilization PUMA_Bax->Mito promotes Caspase Caspase Activation Mito->Caspase leads to Apoptosis Apoptosis Caspase->Apoptosis triggers

Caption: Apoptosis Induction Pathway by this compound.

Conclusion

The protocol and information provided in this document are intended to guide researchers in the proper preparation and handling of this compound stock solutions for in vitro experiments. Adherence to these guidelines will help ensure the quality and consistency of experimental results. It is always recommended to consult the specific product information sheet for the particular batch of this compound being used and to perform preliminary tests to determine the optimal concentration and solvent conditions for a specific cell line and assay.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Trismethoxyresveratrol Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving trismethoxyresveratrol in aqueous buffers for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a lipophilic (fat-soluble) molecule. Its chemical structure, rich in nonpolar methoxy groups and a stilbene backbone, leads to low affinity for polar solvents like water and aqueous buffers. This poor aqueous solubility can hinder its use in various in vitro and in vivo experimental setups.[1][2][3][4]

Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What can I do?

A2: This is a common issue known as "crashing out." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. To troubleshoot this, you can:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your medium.

  • Use an intermediate dilution step: Instead of adding the DMSO stock directly to the full volume of medium, first dilute it in a smaller volume of medium or a protein-containing solution (like fetal bovine serum) before adding it to the final volume.

  • Increase the percentage of serum: If your cell line can tolerate it, a higher serum percentage in the medium can help to keep the compound solubilized.

  • Employ a solubilization-enhancing formulation: Consider using techniques like cyclodextrin complexation or surfactant-based formulations, which are detailed in the troubleshooting guides below.[1]

Q3: Can I simply increase the pH of my buffer to improve solubility?

A3: While increasing the pH can enhance the solubility of hydroxylated stilbenes like resveratrol, this effect is less pronounced for this compound as its hydroxyl groups are replaced by methoxy groups, which are not ionizable. Furthermore, for the parent compound resveratrol, stability significantly decreases at a pH above 6.8. Therefore, pH adjustment is generally not a recommended primary strategy for improving the solubility of this compound and may risk degradation of any residual unmethylated compound.

Troubleshooting Guides

Method 1: Utilizing Co-solvents

This approach involves using a water-miscible organic solvent to first dissolve the this compound, which is then diluted into the aqueous buffer.

Issue: The compound precipitates upon dilution in the aqueous buffer.

Solutions:

  • Optimize the Co-solvent: While DMSO is common, other co-solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) can be effective. The solubility of the parent compound, resveratrol, is significantly high in PEG 400 and alcohols.

  • Minimize the Co-solvent Concentration: Use the highest possible stock concentration to keep the final co-solvent percentage in your experimental medium low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

  • Stepwise Dilution: As mentioned in the FAQs, avoid adding the concentrated stock directly into the full volume of the aqueous buffer. A stepwise dilution can prevent immediate precipitation.

Quantitative Data for Resveratrol Solubility in Various Solvents

SolventSolubility (mg/mL)
Water0.05
Ethanol87.98
Propylene Glycol (PG)High, mole fraction of 2.62 x 10⁻² at 318.2 K
Polyethylene Glycol 400 (PEG 400)373.85
DMSO16 g/L (16 mg/mL)

Note: This data is for resveratrol and serves as a reference. The solubility of this compound is expected to follow similar trends but may differ in absolute values.

Experimental Protocol: Solubility Determination in Co-solvents

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen co-solvent.

  • Mix vigorously using a vortex mixer for 5 minutes.

  • Sonicate the mixture for 1 hour in an ultrasonic bath.

  • Place the vial in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.

  • Centrifuge the supersaturated solution at a high speed (e.g., 12,000 x g) for 15 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter to remove any undissolved particles.

  • Dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC with UV detection.

Troubleshooting Workflow for Co-solvent Method

Caption: Troubleshooting workflow for using co-solvents.

Method 2: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate lipophilic molecules like this compound, forming a water-soluble inclusion complex.

Issue: Difficulty in achieving the desired concentration in a purely aqueous system without organic solvents.

Solutions:

  • Select the Right Cyclodextrin: Different cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) have varying cavity sizes and affinities for guest molecules. For resveratrol, HP-β-CD has been shown to be highly effective, increasing its solubility by over 438-fold.

  • Optimize the Molar Ratio: The stoichiometry of the complex (e.g., 1:1 or 1:3 drug-to-cyclodextrin ratio) can significantly impact solubility. Phase solubility studies are recommended to determine the optimal ratio.

Quantitative Data for Resveratrol Solubility Enhancement with Cyclodextrins

Cyclodextrin TypeMolar Ratio (Res:CD)Solubility IncreaseReference
2-Hydroxypropyl-beta-Cd1:3Highest water solubility achieved (248.21 g/L)
HP-β-CD1:1.5>438-fold increase
γ-CD1:1~9-fold increase in lemon juice
α-CD and Branched-β-CDN/AEffective solubilizers

Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex (Solvent Evaporation Method)

  • Separately dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in distilled water.

  • Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture gently (e.g., 700 rpm) to allow for complex formation and evaporation of the organic solvent.

  • The resulting aqueous solution contains the this compound-cyclodextrin complex. For a solid powder, the mixture can be freeze-dried.

Method 3: Surfactant-based Formulations (Micellar Solubilization)

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Issue: Need for a stable, high-concentration aqueous formulation for in vitro assays.

Solutions:

  • Choose a Biocompatible Surfactant: For cell-based assays, it is crucial to select non-ionic surfactants with low cytotoxicity, such as Tween 80, Poloxamer 407, or Solutol HS15.

  • Optimize Surfactant Concentration: The concentration of the surfactant should be above its CMC to ensure micelle formation. However, excessively high concentrations can be cytotoxic. It's important to determine the optimal, non-toxic concentration for your specific cell line.

Quantitative Data for Resveratrol Solubility with Surfactants

SurfactantConcentrationSolubility AchievedReference
Solutol HS15N/A16.14 g/L (16.14 mg/mL)
Brij 357 mMHighest extraction efficiency among tested non-ionic surfactants
Tween 801% (w/v)Significant solubility enhancement

Experimental Protocol: Micellar Solubilization of this compound

  • Prepare an aqueous solution of the selected surfactant at a concentration known to be above its CMC.

  • Add an excess amount of this compound powder to the surfactant solution.

  • Sonicate the mixture for 1 hour to aid in the solubilization and encapsulation process.

  • Incubate the mixture in a shaking water bath at the desired experimental temperature (e.g., 37°C) for 72 hours to reach equilibrium.

  • Centrifuge and filter the solution as described in the co-solvent protocol to remove any undissolved compound.

  • The resulting clear solution contains the micelle-solubilized this compound.

Relevant Signaling Pathway

This compound has been shown to exert anti-invasive effects on human lung adenocarcinoma cells by inhibiting the MAPK signaling pathway. Specifically, it suppresses the phosphorylation of JNK and p38, which in turn leads to the downregulation of MMP-2 expression.

G TMR This compound JNK JNK Phosphorylation TMR->JNK p38 p38 Phosphorylation TMR->p38 AP1 AP-1 JNK->AP1 p38->AP1 MMP2 MMP-2 Expression AP1->MMP2 Invasion Cell Invasion MMP2->Invasion

References

Preventing Trismethoxyresveratrol degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trismethoxyresveratrol (TMR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate compound degradation in your cell culture experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my cell culture media containing this compound (TMR) changing color (e.g., turning yellow/brown) and potentially losing activity?

This is a common observation and is typically indicative of compound degradation. Stilbenoids, the class of compounds TMR belongs to, are susceptible to degradation in typical cell culture conditions (37°C, pH ~7.4, high oxygen). The primary causes are:

  • Oxidation: TMR, like other polyphenols, can be oxidized. Cell culture media, especially bicarbonate-buffered systems, are oxygen-rich environments that can promote the formation of oxidized byproducts, which are often colored. Some polyphenols have been shown to generate hydrogen peroxide (H₂O₂) when added to cell culture media[1].

  • Photo-degradation: Stilbenoids are highly sensitive to light, particularly UV and fluorescent light from a laminar flow hood or microscope. Light exposure can cause the more biologically active trans-isomer to convert to the less active cis-isomer and can lead to further degradation[2][3][4].

  • pH Sensitivity: The slightly alkaline environment (pH 7.2-7.4) of most cell culture media can accelerate the degradation of polyphenolic compounds compared to more acidic conditions.

Q2: How does the stability of this compound (TMR) compare to Resveratrol?

TMR is a methoxylated derivative of resveratrol. The replacement of hydroxyl groups with methoxy groups significantly enhances its stability[5]. This chemical modification protects the molecule from rapid oxidation, which is a primary degradation pathway for resveratrol's hydroxyl groups. As a result, TMR generally has a longer half-life in cell culture media compared to its parent compound, resveratrol. This increased stability, along with greater lipophilicity, often contributes to its enhanced biological activity.

Q3: What is the best practice for preparing and storing TMR stock solutions?

Proper preparation and storage of stock solutions are critical to preserving the compound's integrity.

  • Solvent Selection: Use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices for stilbenoids.

  • Concentration: Prepare a highly concentrated stock solution (e.g., 10-50 mM). This allows for minimal solvent addition to your final culture medium, reducing the risk of solvent-induced cytotoxicity.

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect from light. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: What practical steps can I take to minimize TMR degradation during my cell culture experiment?

To ensure your experimental results are reliable, it is crucial to minimize degradation from the moment you prepare your working solution to the end of the incubation period.

  • Protect from Light: Perform all steps involving TMR under subdued lighting. Use amber-colored culture plates or wrap standard plates in foil. Minimize the exposure of your solutions and plates to the cell culture hood light.

  • Prepare Fresh: Add TMR to your culture medium immediately before treating your cells. Do not pre-incubate TMR in media for extended periods.

  • Control for Time: The effective concentration of TMR will decrease over time. For long-term experiments (>24 hours), consider replacing the media with freshly prepared TMR-containing media at set intervals (e.g., every 24 hours) to maintain a more consistent concentration.

  • Run Parallel Controls: Always run a "vehicle" control (media with the same amount of solvent, e.g., DMSO) and a "no-treatment" control. For long-term experiments, consider incubating TMR in cell-free media under the same conditions to quantify its degradation rate over time.

Troubleshooting Guide

This guide helps you identify and solve common issues related to TMR degradation.

Table 1: Troubleshooting Common TMR Stability Issues
Observed Issue Potential Cause Recommended Solution
Media rapidly changes color (yellow/brown) after adding TMR.Oxidation and/or Photo-degradation: High exposure to light during preparation; instability in the specific media type.Prepare solutions under dim light. Minimize light exposure throughout the experiment. Test stability in different media formulations if possible.
Inconsistent results between experiments.Degradation: Variable light exposure; inconsistent timing between media preparation and cell treatment. Stock Solution Integrity: Degradation of stock due to improper storage or freeze-thaw cycles.Standardize all experimental procedures, especially light exposure and timing. Use fresh aliquots of stock solution for each experiment.
Loss of biological effect in long-term assays (48-72h).Compound Depletion: The half-life of TMR in your specific system may be shorter than the experiment duration.Perform a stability assay (see protocol below) to determine the compound's half-life. Replenish media with fresh TMR every 24 hours.
High well-to-well variability within a single plate.Uneven Light Exposure: Outer wells may receive more light than inner wells. Pipetting Error: Inaccurate dilution of the stock solution.Ensure the entire plate is shielded from light. Use a fresh pipette tip for each well and ensure the stock solution is fully vortexed before dilution.

Diagrams and Workflows

Troubleshooting Degradation Pathways

The following diagram provides a logical workflow to troubleshoot potential TMR degradation in your experiments.

G start Start: Inconsistent or Negative Results q1 Did media change color significantly? start->q1 a1_yes High probability of Oxidation / Degradation q1->a1_yes Yes q3 Is the experiment longer than 24h? q1->q3 No q2 Were solutions/plates exposed to light? a1_yes->q2 a2_yes Likely Photo-degradation. Work in dim light, use amber plates/foil. q2->a2_yes Yes a2_no Consider Media-Specific Instability. Check pH. q2->a2_no No a3_yes Compound is likely depleted. Replenish media or run a stability assay. q3->a3_yes Yes end_point Issue likely not degradation. Check cell health, seeding density, and assay protocol. q3->end_point No G cluster_prep Preparation (Dim Light) cluster_exp Experiment (Protected from Light) cluster_analysis Analysis stock 1. Thaw single-use -80°C stock aliquot dilute 2. Prepare working solution in media IMMEDIATELY before use stock->dilute treat 3. Add TMR-media to cells dilute->treat incubate 4. Incubate (shielded from light) treat->incubate check Is experiment >24h? incubate->check replenish 5a. Replenish media with fresh TMR check->replenish Yes assay 5b. Proceed to biological assay check->assay No replenish->incubate

References

Technical Support Center: Trismethoxyresveratrol Experimental Resources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trismethoxyresveratrol (3,4',5-Trimethoxy-trans-stilbene). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address potential artifacts, and offer troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from resveratrol?

This compound (TMS) is a naturally occurring methoxylated analog of resveratrol. The hydroxyl groups on the resveratrol molecule are replaced by methoxy groups in TMS. This structural modification generally leads to increased metabolic stability, enhanced bioavailability, and improved lipophilicity compared to resveratrol. These properties often result in more potent biological effects in various experimental models.[1][2]

Q2: What is the primary mechanism of action for this compound?

The primary mechanism of action for TMS is the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[3][4] Activation of this pathway is involved in regulating cellular energy metabolism, mitochondrial biogenesis, and cellular stress responses. However, it is important to note that TMS, like resveratrol, can have multiple cellular targets and may exert effects through SIRT1-independent pathways.[5]

Q3: How should I prepare and store this compound solutions?

TMS is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture media. It is crucial to keep the final DMSO concentration in your experiments low (typically <0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C and protected from light to minimize degradation. Given that stilbenes can be unstable in aqueous solutions, it is recommended to prepare fresh dilutions in media for each experiment.

Q4: What are the potential off-target effects of this compound?

While the primary target is often considered the AMPK/SIRT1 pathway, stilbenoids like resveratrol have been shown to interact with multiple other proteins. These can include:

  • MAPK pathway: TMS has been shown to inhibit the phosphorylation of JNK and p38 MAPK.

  • NF-κB pathway: TMS can reduce the levels of nuclear factor-kappa B (NF-κB).

  • Epigenetic modulators: Resveratrol has been found to interact with histone deacetylase 1 (HDAC1) and DNA methyltransferase 3 alpha (DNMT3a).

  • Estrogen receptors: Some resveratrol analogs have been shown to modulate estrogen receptor signaling.

It is important to consider these potential off-target effects when designing experiments and interpreting data.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological effect observed Compound Instability: TMS may degrade in aqueous cell culture media over the course of the experiment.1. Prepare fresh dilutions of TMS in media for each experiment. 2. Perform a time-course experiment to assess the stability of TMS in your specific cell culture medium by HPLC or a similar quantitative method. 3. Minimize exposure of TMS solutions to light.
Low Bioavailability/Cellular Uptake: Insufficient compound may be reaching the intracellular targets.1. Confirm the solubility of TMS at the working concentration in your media. 2. Consider using a formulation to enhance solubility and uptake, such as encapsulation in micelles, though this will require appropriate vehicle controls.
Cell Line Specific Effects: The response to TMS can be cell-type dependent.1. Verify the expression and activity of the target proteins (e.g., SIRT1, AMPK) in your cell line. 2. Test a range of TMS concentrations to determine the optimal dose for your specific cell model.
High background or unexpected results in fluorescence-based assays Autofluorescence of TMS: Stilbene compounds can exhibit intrinsic fluorescence, which may interfere with assays using fluorescent readouts.1. Run a control with TMS alone (without the fluorescent probe) to measure its background fluorescence at the excitation and emission wavelengths of your assay. 2. Subtract the background fluorescence of TMS from your experimental readings. 3. If possible, choose fluorescent probes with excitation and emission spectra that do not overlap with that of TMS.
Observed effects are not blocked by SIRT1 or AMPK inhibitors SIRT1/AMPK-Independent Mechanisms: TMS may be acting through alternative signaling pathways.1. Investigate other potential targets, such as the MAPK or NF-κB pathways, using specific inhibitors. 2. Utilize SIRT1 or AMPK knockout/knockdown cell lines as more definitive controls to confirm the involvement of these pathways.
Vehicle control (e.g., DMSO) shows a biological effect Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Ensure the final concentration of the vehicle is consistent across all experimental groups and is at a non-toxic level (typically <0.1% for DMSO). 2. Perform a dose-response experiment with the vehicle alone to determine its effect on your cells.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO~54 mg/mL (199.76 mM)
EthanolData not available for TMS, but resveratrol is soluble at ~50 mg/mL.

Table 2: In Vitro Efficacy of this compound

Cell LineAssayIC50 / Effective ConcentrationReference
A549 (human lung adenocarcinoma)Anti-invasive activity5 µM
Rat Aortic Endothelial Cells (RAECs)No effect on cell viabilityUp to 50 µM
HepG2 (human liver cancer)No cytotoxicity0.5 and 1 µM
HepG2 (human liver cancer)Decreased cell viability2.5 to 50 µM

Experimental Protocols

Detailed Protocol: Western Blot for SIRT1 and Phospho-AMPK Activation

This protocol provides a general framework for assessing the activation of SIRT1 and the phosphorylation of AMPK in response to this compound treatment in a cultured cell line.

1. Cell Culture and Treatment:

  • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare fresh dilutions of this compound in serum-free or low-serum media from a DMSO stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treat cells with TMS or vehicle for the desired time period (e.g., 2, 6, 12, 24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 20-30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against SIRT1, phospho-AMPK (Thr172), and total AMPK overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) on the same or a parallel blot.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-AMPK signal to the total AMPK signal.

  • Normalize all target protein signals to the loading control.

Proper Controls for this compound Experiments

To ensure the validity of your experimental results, it is critical to include the following controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve TMS. This accounts for any effects of the solvent itself.

  • Untreated Control: A group of cells that receives no treatment.

  • Positive Control: A known activator of the pathway of interest (if available) to ensure the assay is working correctly.

  • SIRT1/AMPK Inhibitors: To confirm that the observed effects of TMS are mediated by SIRT1 and/or AMPK, pre-treat cells with specific inhibitors such as EX-527 (for SIRT1) or Compound C (for AMPK) before adding TMS.

  • SIRT1/AMPK Knockout/Knockdown Cells: The use of genetically modified cells lacking SIRT1 or AMPK provides a more definitive way to assess the on-target effects of TMS.

  • Resveratrol Comparison: Including a resveratrol-treated group can help to directly compare the potency and effects of TMS to its well-studied analog.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare TMS Stock (e.g., 100 mM in DMSO) working Prepare Fresh Working Solution (Dilute stock in media) stock->working Dilute treat Treat Cells with TMS and Controls working->treat harvest Harvest Cells for Analysis (e.g., Lysis for Western Blot) treat->harvest Incubate assay Perform Assay (e.g., Western Blot, qPCR) harvest->assay data Data Analysis (Quantification & Statistics) assay->data

Caption: A generalized experimental workflow for in vitro studies with this compound.

signaling_pathway TMS This compound AMPK AMPK TMS->AMPK Activates SIRT1 SIRT1 TMS->SIRT1 Activates MAPK MAPK (JNK, p38) TMS->MAPK Inhibits NFkB NF-κB TMS->NFkB Inhibits AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) eNOS eNOS SIRT1->eNOS Deacetylates (Activates) Mito Mitochondrial Biogenesis PGC1a->Mito NO Nitric Oxide Production eNOS->NO Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: Key signaling pathways modulated by this compound.

troubleshooting_logic start Inconsistent/No Effect check_stability Is the compound stable? start->check_stability check_concentration Is the concentration appropriate? check_stability->check_concentration Yes solution_stability Use fresh dilutions, protect from light. check_stability->solution_stability No check_pathway Is the target pathway active? check_concentration->check_pathway Yes solution_concentration Perform dose-response. check_concentration->solution_concentration No solution_pathway Verify target expression, consider off-target effects. check_pathway->solution_pathway No

Caption: A logical approach to troubleshooting inconsistent experimental results with TMS.

References

Technical Support Center: Optimizing Trimethoxyresveratrol Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethoxyresveratrol (TMS) to induce apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for trimethoxyresveratrol to induce apoptosis?

A1: Based on published studies, a typical starting concentration range for trimethoxyresveratrol (TMS) to induce apoptosis in cancer cell lines is between 2.5 µM and 20 µM.[1][2] The optimal concentration can vary significantly depending on the cell type and experimental conditions. Some studies have shown that concentrations around 10 µM and 20 µM can directly induce apoptosis.[1][2] Lower, non-cytotoxic doses, such as 2.5 µM, have been shown to sensitize cancer cells to other apoptosis-inducing agents like TRAIL.[1]

Q2: How long should I treat my cells with trimethoxyresveratrol?

A2: Treatment times can range from 6 to 48 hours. Initial time-course experiments are recommended to determine the optimal duration for your specific cell line and experimental goals. For example, some studies have observed effects on cell viability after 6 hours of treatment, while others have assessed apoptosis after 24 or 48 hours.

Q3: I am not observing any apoptosis. What are some possible reasons?

A3: There are several potential reasons for a lack of apoptosis:

  • Concentration is too low: The concentration of TMS may be insufficient to induce apoptosis in your specific cell line. Consider performing a dose-response experiment to identify the optimal concentration.

  • Incubation time is too short: Apoptosis is a time-dependent process. You may need to increase the incubation time.

  • Cell line resistance: Your cell line may be resistant to TMS-induced apoptosis.

  • Reagent quality: Ensure the trimethoxyresveratrol is of high purity and has been stored correctly.

  • Experimental technique: Review your experimental protocols for apoptosis detection to ensure they are being performed correctly.

Q4: My results are not consistent. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Cell density: Ensure that you are seeding a consistent number of cells for each experiment, as cell density can influence the response to treatment.

  • Reagent preparation: Prepare fresh solutions of trimethoxyresveratrol for each experiment to avoid degradation.

  • Pipetting accuracy: Use calibrated pipettes to ensure accurate and consistent dosing.

Troubleshooting Guides

Issue 1: Low or No Apoptosis Detected by Annexin V/PI Staining
Possible Cause Troubleshooting Step
Suboptimal TMS Concentration Perform a dose-response experiment with a wider range of TMS concentrations (e.g., 1 µM to 50 µM).
Insufficient Treatment Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.
Cell Line Insensitivity Consider using a positive control for apoptosis (e.g., staurosporine) to confirm the assay is working. Research the specific signaling pathways in your cell line that may confer resistance.
Incorrect Staining Protocol Review the Annexin V/PI staining protocol to ensure all steps, including washing and incubation times, are correct.
Flow Cytometer Settings Ensure the flow cytometer is properly calibrated and the compensation settings for FITC and PI are correctly adjusted.
Issue 2: Inconclusive Western Blot Results for Apoptosis Markers
Possible Cause Troubleshooting Step
Timing of Protein Expression The expression of different apoptosis-related proteins peaks at different times. Perform a time-course experiment and collect lysates at multiple time points.
Antibody Quality Use antibodies that have been validated for Western blotting and for the specific target protein. Include a positive control lysate if available.
Insufficient Protein Loading Quantify your protein lysates and ensure you are loading an equal and sufficient amount of protein in each lane (typically 20-30 µg).
Poor Protein Transfer Optimize your Western blot transfer conditions (voltage, time) for your specific proteins of interest. Use a loading control (e.g., β-actin, GAPDH) to verify even loading and transfer.
Inactive Caspases TMS may be acting through a caspase-independent pathway in your cells. Consider investigating other markers of apoptosis.

Data Presentation

Table 1: Effective Concentrations of Trimethoxyresveratrol for Apoptosis Induction in Osteosarcoma Cells

Cell LineConcentrationTreatment TimeObserved EffectReference
143B2.5 µM6 hoursSensitized cells to TRAIL-induced apoptosis.
143B10 µMNot SpecifiedSensitized cells to apoptosis by activating Bax, p53, and caspase-3.
Saos-210 µMNot SpecifiedSensitized cells to apoptosis by activating Bax, p53, and caspase-3.
MG-632.5 µM10 hoursOvercame TRAIL resistance and promoted apoptosis.

Table 2: Summary of Trimethoxyresveratrol's Effects on Apoptotic Markers

MarkerEffectCell LineConcentrationReference
Cleaved PARP-1Increased143B2.5 µM (with TRAIL)
Cleaved Caspase-3Increased143B2.5 µM (with TRAIL)
Cleaved Caspase-8Increased143B2.5 µM (with TRAIL)
Cleaved Caspase-9Increased143B2.5 µM (with TRAIL)
p53Upregulated143B2.5 µM (with TRAIL)
PUMAUpregulated143B2.5 µM (with TRAIL)
BaxUpregulated143B2.5 µM (with TRAIL)

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of trimethoxyresveratrol and incubate for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Staining for Apoptosis Detection

This protocol is based on standard flow cytometry procedures for apoptosis detection.

  • Cell Treatment: Treat cells with trimethoxyresveratrol as determined by your dose-response and time-course experiments.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting for Apoptosis Markers

This is a general protocol for detecting apoptosis-related proteins.

  • Cell Lysis: After treatment with trimethoxyresveratrol, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, p53, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Apoptosis Induction & Detection cluster_analysis Phase 3: Data Analysis & Interpretation start Define Cell Line & Research Question dose_response Dose-Response (MTT Assay) start->dose_response Determine IC50 time_course Time-Course (MTT Assay) dose_response->time_course Select Sub-lethal Doses treat_cells Treat Cells with Optimal TMS Dose & Time time_course->treat_cells Identify Optimal Conditions annexin_v Annexin V/PI Staining treat_cells->annexin_v western_blot Western Blot (Apoptosis Markers) treat_cells->western_blot analyze_flow Flow Cytometry Analysis annexin_v->analyze_flow analyze_wb Western Blot Quantification western_blot->analyze_wb conclusion Conclusion on Apoptosis Induction analyze_flow->conclusion analyze_wb->conclusion

Caption: Experimental workflow for optimizing TMS concentration.

signaling_pathway cluster_upstream Upstream Events cluster_p53_pathway p53-Mediated Pathway cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade TMS Trimethoxyresveratrol (TMS) ROS ↑ Reactive Oxygen Species (ROS) TMS->ROS DNA_damage DNA Damage ROS->DNA_damage p53 ↑ p53 DNA_damage->p53 PUMA ↑ PUMA p53->PUMA Bax ↑ Bax PUMA->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis troubleshooting_tree cluster_concentration Concentration Issues cluster_time Timing Issues cluster_assay Assay Issues cluster_cell Cell Line Issues start No/Low Apoptosis Observed check_dose Is the TMS concentration optimal? start->check_dose increase_dose Perform Dose-Response (e.g., 1-50 µM) check_dose->increase_dose No check_time Is the incubation time sufficient? check_dose->check_time Yes increase_time Perform Time-Course (e.g., 6-48h) check_time->increase_time No check_assay Is the apoptosis assay working? check_time->check_assay Yes positive_control Use a Positive Control (e.g., Staurosporine) check_assay->positive_control No check_cell Is the cell line resistant? check_assay->check_cell Yes research_pathways Investigate Resistance Mechanisms check_cell->research_pathways Yes

References

Technical Support Center: Troubleshooting Low Oral Bioavailability of Trismethoxyresveratrol (TMR) in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,4',5-trimethoxyresveratrol (TMR). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the low oral bioavailability of TMR in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of Trismethoxyresveratrol after oral administration in our animal model. What are the likely causes?

A: The low oral bioavailability of this compound (TMR), a methylated analog of resveratrol, is likely due to a combination of factors that are common for lipophilic compounds. The primary reasons include:

  • Poor Aqueous Solubility: TMR has low solubility in water, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. In a preclinical study, TMR administered as a suspension to rats resulted in negligible bioavailability (<1.5%), highlighting the significant impact of its poor solubility.

  • Extensive First-Pass Metabolism: Like its parent compound, resveratrol, TMR is susceptible to rapid and extensive metabolism in the intestine and liver. While the specific metabolic pathways for TMR are still under investigation, it is hypothesized that it undergoes demethylation to form hydroxylated metabolites, which are then rapidly conjugated (glucuronidation and sulfation) and eliminated.

  • Efflux by Transporters: There is a possibility that TMR is a substrate for efflux transporters such as P-glycoprotein (P-gp), which are present in the intestinal epithelium. These transporters actively pump absorbed compounds back into the intestinal lumen, thereby reducing net absorption. Resveratrol has been shown to interact with P-gp, suggesting a similar interaction for TMR.

Q2: What is the expected oral bioavailability of this compound?

A: The oral bioavailability of TMR is highly dependent on its formulation. As indicated in preclinical studies with Sprague-Dawley rats, the bioavailability can be as low as <1.5% when administered as a simple suspension. However, when formulated to enhance its aqueous solubility, for instance with randomly methylated-β-cyclodextrin, the bioavailability can be significantly increased to a range of 46.5% to 64.6%.

Q3: How can we improve the oral bioavailability of this compound in our in vivo studies?

A: Several strategies can be employed to enhance the oral bioavailability of TMR. These can be broadly categorized into formulation-based and co-administration approaches:

  • Formulation Strategies:

    • Solubilization: Utilizing solubility enhancers such as cyclodextrins can dramatically improve bioavailability.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions can improve the solubility and absorption of lipophilic compounds like TMR.

    • Polymeric Nanoparticles: Encapsulating TMR in polymeric nanoparticles can protect it from degradation in the GI tract and enhance its uptake.

    • Solid Dispersions: Creating a solid dispersion of TMR in a hydrophilic carrier can improve its dissolution rate and absorption.

  • Co-administration Strategies:

    • Metabolic Inhibitors: Co-administration of TMR with inhibitors of cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferases (UGTs) could potentially decrease its first-pass metabolism. For example, piperine, a component of black pepper, has been shown to inhibit the glucuronidation of resveratrol.

    • P-glycoprotein Inhibitors: If TMR is confirmed to be a P-gp substrate, co-administration with a P-gp inhibitor could increase its intestinal absorption.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the low oral bioavailability of TMR.

Problem: Consistently low or undetectable plasma levels of TMR after oral administration.

Potential Cause Troubleshooting Steps Expected Outcome
Poor aqueous solubility and dissolution 1. Formulation Improvement: Switch from a simple suspension to a solubilizing formulation. Start with a cyclodextrin-based solution. 2. Particle Size Reduction: If using a suspension, consider micronization or nanocrystallization to increase the surface area for dissolution.A significant increase in plasma Cmax and AUC of TMR.
Extensive first-pass metabolism 1. Metabolite Profiling: Analyze plasma and urine samples not just for the parent TMR but also for potential hydroxylated and conjugated metabolites using LC-MS/MS. 2. Co-administration with Inhibitors: Conduct a pilot study co-administering TMR with a known inhibitor of relevant metabolic enzymes (e.g., piperine for glucuronidation).Identification of major metabolites, confirming metabolic clearance as a key issue. An increase in the parent TMR concentration in plasma when co-administered with an inhibitor.
P-glycoprotein mediated efflux 1. In Vitro Permeability Assay: Perform a Caco-2 cell permeability assay with and without a P-gp inhibitor (e.g., verapamil). 2. In Vivo Co-administration: If the in vitro assay suggests P-gp interaction, conduct an in vivo study with a P-gp inhibitor.An increase in the apparent permeability (Papp) of TMR from the apical to the basolateral side in the presence of the inhibitor. Increased plasma concentrations of TMR in vivo.

Quantitative Data Summary

The following table summarizes the reported pharmacokinetic parameters of this compound in Sprague-Dawley rats from a key preclinical study.

Parameter Intravenous (5 mg/kg) Oral Suspension (60 mg/kg) Oral Solution (15 mg/kg in cyclodextrin) Oral Solution (60 mg/kg in cyclodextrin)
Clearance (CL) 35.5 ± 5.3 mL/min/kg---
Terminal half-life (t½) 511 ± 136 min---
Bioavailability (F) -< 1.5%46.5 ± 4.8%64.6 ± 8.0%

Data is presented as mean ± standard deviation.

Key Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of a lipophilic compound like TMR.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week with free access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer TMR (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., a mixture of PEG400, ethanol, and saline) via the tail vein.

    • Oral (PO) Groups: Administer TMR at the desired dose (e.g., 15-60 mg/kg) in the selected formulation (e.g., suspension in 0.5% carboxymethylcellulose or solution in cyclodextrin) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of TMR in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and F) using non-compartmental analysis software.

Protocol 2: Caco-2 Cell Permeability Assay to Assess P-glycoprotein Interaction

This assay helps determine if TMR is a substrate for P-gp.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Apical to Basolateral (A-B) Transport: Add the test solution containing TMR (at a known concentration) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add the TMR solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Inhibitor Group: Conduct parallel experiments in the presence of a known P-gp inhibitor (e.g., verapamil) on both sides of the monolayer.

  • Sampling: Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Quantify the concentration of TMR in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER > 2 suggests that the compound is a substrate for an efflux transporter. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that TMR is a P-gp substrate.

Visualizations

G cluster_absorption Gastrointestinal Tract cluster_efflux cluster_metabolism Liver (First-Pass Metabolism) TMR_lumen TMR in Lumen TMR_enterocyte TMR in Enterocyte TMR_lumen->TMR_enterocyte Absorption TMR_lumen->TMR_enterocyte TMR_portal TMR in Portal Vein TMR_enterocyte->TMR_portal To Liver Pgp P-glycoprotein TMR_enterocyte->Pgp TMR_liver TMR in Liver TMR_portal->TMR_liver Pgp->TMR_lumen Efflux Metabolites Hydroxylated & Conjugated Metabolites TMR_liver->Metabolites Metabolism (CYPs, UGTs) Systemic_Circulation Systemic Circulation TMR_liver->Systemic_Circulation Unchanged TMR

Caption: Factors affecting the oral bioavailability of this compound.

G cluster_workflow In Vivo Bioavailability Workflow Animal_Prep Animal Preparation (Fasting) Dosing Dosing (IV and Oral Formulations) Animal_Prep->Dosing Blood_Sampling Blood Sampling (Time Course) Dosing->Blood_Sampling Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, F) Plasma_Analysis->PK_Analysis

Caption: Experimental workflow for an in vivo oral bioavailability study.

G cluster_pathway Hypothesized Metabolic Pathway of TMR TMR This compound Demethylation Demethylation (CYP-mediated) TMR->Demethylation Hydroxylated_Metabolites Hydroxylated Metabolites Demethylation->Hydroxylated_Metabolites Conjugation Conjugation (UGTs, SULTs) Hydroxylated_Metabolites->Conjugation Conjugated_Metabolites Glucuronide & Sulfate Conjugates Conjugation->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Hypothesized metabolic pathway of this compound.

How to handle Trismethoxyresveratrol light and pH sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trismethoxyresveratrol (trans-resveratrol-3,5,4'-trimethylether). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the light and pH sensitivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its stability compare to resveratrol?

A1: this compound is a naturally occurring methoxylated derivative of resveratrol. The methylation of the hydroxyl groups generally enhances the stability of the molecule compared to resveratrol. This is because the methoxy groups are less susceptible to oxidation and can protect the molecule from degradation pathways that are initiated at the hydroxyl groups.[1][2]

Q2: How does light affect the stability of this compound?

A2: Like its parent compound resveratrol, this compound is susceptible to photodegradation. Exposure to ultraviolet (UV) radiation can cause isomerization from the trans- to the cis-form and can lead to further degradation into other byproducts.[3][4] The specific wavelengths that are most damaging are generally in the UV range, similar to resveratrol. It is crucial to protect solutions and solid compounds from light, especially direct sunlight and UV sources.

Q3: What is the optimal pH range for storing and using this compound solutions?

A3: Based on data from resveratrol and other polyphenols, this compound is expected to be most stable in acidic to neutral pH conditions (pH 4-7).[5] Alkaline conditions (pH > 7) can lead to rapid degradation. Therefore, for experimental purposes, it is recommended to prepare solutions in buffers within the stable pH range.

Q4: What are the primary degradation products of this compound?

A4: The primary light-induced degradation product is likely the cis-isomer of this compound. Further degradation under light or alkaline conditions can lead to the formation of various smaller molecules, potentially including quinones, as observed with other methoxylated stilbenes. Identification of specific degradation products requires analytical techniques such as HPLC-MS.

Q5: How should I prepare and store stock solutions of this compound?

A5: Stock solutions should be prepared in a suitable organic solvent, such as DMSO or ethanol, where this compound has good solubility. To minimize degradation, prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, airtight, light-protecting vials and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound due to light exposure or inappropriate pH.1. Confirm the stability of your stock solution using HPLC. 2. Ensure all experimental steps are performed with minimal light exposure (e.g., use amber-colored tubes, work in a dimly lit room). 3. Check the pH of your experimental medium and adjust if necessary to be within the optimal range (pH 4-7).
Precipitation of the compound in aqueous media. Low aqueous solubility of this compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low enough to be compatible with your aqueous medium. 2. Consider using a formulation strategy such as encapsulation or co-solvents to improve solubility.
Inconsistent experimental results. Inconsistent handling procedures leading to variable degradation.1. Standardize all handling procedures, including light exposure time, temperature, and pH of solutions. 2. Always prepare fresh dilutions from a properly stored stock solution for each experiment.
Color change observed in the solution. Degradation of the compound. Photodegradation of methoxylated stilbenes can lead to the formation of colored byproducts like o-quinones.1. Discard the solution. 2. Prepare a fresh solution, ensuring protection from light and use of an appropriate pH buffer.

Experimental Protocols

Protocol 1: Assessment of Photostability

Objective: To determine the degradation of this compound upon exposure to a specific light source.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 10 µg/mL).

  • Sample Exposure:

    • Transfer aliquots of the solution into clear and amber vials.

    • Expose the clear vials to a controlled light source (e.g., a UV lamp at a specific wavelength or a photostability chamber) for defined time intervals (e.g., 0, 1, 2, 4, 8 hours).

    • Keep the amber vials (control) in the dark at the same temperature.

  • Analysis:

    • At each time point, analyze the samples from both clear and amber vials using a stability-indicating HPLC-UV method.

    • Monitor the peak area of trans-trismethoxyresveratrol and the appearance of any degradation peaks (e.g., cis-trismethoxyresveratrol).

  • Data Interpretation: Calculate the percentage of degradation over time by comparing the peak area of the exposed samples to the control samples.

Protocol 2: Assessment of pH Stability

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 5, 6, 7, 8, 9, 10).

  • Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent. Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration, ensuring the final organic solvent concentration is low (e.g., <1%).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.

  • Sampling and Analysis:

    • Take samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • Immediately analyze the samples by HPLC-UV to quantify the remaining this compound.

  • Data Interpretation: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_photostability Photostability Assessment cluster_ph_stability pH Stability Assessment prep1 Prepare this compound Solution expose Expose to Light Source (Clear Vials) vs. Dark Control (Amber Vials) prep1->expose analyze1 HPLC-UV Analysis at Time Points expose->analyze1 prep2 Prepare Solutions in Buffers of Varying pH incubate Incubate at Constant Temperature (Dark) prep2->incubate analyze2 HPLC-UV Analysis at Time Points incubate->analyze2

Caption: Experimental workflows for assessing photostability and pH stability.

degradation_pathway trans_TMR trans-Trismethoxyresveratrol cis_TMR cis-Trismethoxyresveratrol trans_TMR->cis_TMR UV Light degradation_products Further Degradation Products (e.g., Quinones) trans_TMR->degradation_products Alkaline pH cis_TMR->degradation_products UV Light / Alkaline pH

Caption: Putative degradation pathway of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Trismethoxyresveratrol in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Trismethoxyresveratrol (TMS) in in vitro experiments. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target effect?

This compound (3,5,4'-trimethoxy-trans-stilbene) is a methylated derivative of resveratrol, a naturally occurring polyphenol. Its methylation enhances its stability and bioavailability compared to its parent compound. The primary on-target effect of TMS that has been characterized is its potent anti-mitotic activity by inhibiting tubulin polymerization. For instance, the cis-isomer of TMS has been shown to inhibit tubulin polymerization with an IC50 value of 4 μM.

Q2: What are the potential off-target effects of this compound?

While TMS is a potent anti-mitotic agent, like many small molecules, it can exhibit off-target effects, particularly at higher concentrations. Potential off-target effects can be inferred from the activity of its parent compound, resveratrol, which is known to interact with a wide range of cellular targets. These may include modulation of various kinases, sirtuins (e.g., SIRT1), and transcription factors like NF-κB. It is crucial to experimentally determine the off-target profile in your specific cellular model.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is critical for ensuring that the observed phenotype is a direct result of the intended on-target activity. Key strategies include:

  • Dose-Response Experiments: Conduct a thorough dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect.

  • Use Concentrations Close to the IC50: Whenever possible, use TMS at concentrations at or slightly above its IC50 for the on-target effect to reduce the likelihood of engaging lower-affinity off-targets.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) at the same concentration used for TMS treatment.

  • Orthogonal Approaches: Confirm key findings using structurally and mechanistically different inhibitors of the same target or by using genetic approaches like siRNA or CRISPR to validate that the phenotype is target-specific.

  • Monitor Cell Health: Assess cell viability and morphology to ensure that the observed effects are not due to general cytotoxicity.

Q4: What is the stability of this compound in cell culture medium?

While TMS is more stable than resveratrol, it is still advisable to prepare fresh stock solutions and dilute them into the culture medium immediately before each experiment. The stability of resveratrol is known to be affected by factors such as pH, light, and temperature. To ensure consistent results, protect stock solutions from light and store them at an appropriate temperature (e.g., -20°C or -80°C). It is recommended to perform a stability study of TMS in your specific cell culture medium under your experimental conditions if you suspect degradation is an issue.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in experimental results. 1. Degradation of this compound. 2. Inconsistent cell seeding density. 3. Variability in treatment duration.1. Prepare fresh dilutions of TMS for each experiment from a recently prepared stock solution. Protect all solutions from light. 2. Ensure consistent cell seeding and confluence at the time of treatment. 3. Use a precise timer for all incubation steps.
Observed phenotype does not match expected on-target effect. 1. Off-target effects are dominating the cellular response. 2. The concentration of TMS is too high, leading to non-specific effects.1. Perform a dose-response experiment to identify the optimal concentration. 2. Validate the phenotype with a structurally different inhibitor of the same target. 3. Use siRNA or CRISPR to knockdown/knockout the target protein and see if it phenocopies the TMS treatment.
High levels of cytotoxicity observed in all treatment groups. 1. The concentration of TMS is too high for the specific cell line. 2. The vehicle (e.g., DMSO) concentration is toxic.1. Determine the cytotoxic IC50 of TMS for your cell line using a cell viability assay (e.g., MTT, trypan blue). Use concentrations well below the cytotoxic IC50. 2. Ensure the final concentration of the vehicle is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle-only control.
No observable effect of this compound treatment. 1. The concentration of TMS is too low. 2. The compound has degraded. 3. The target is not expressed or is not critical in the chosen cell line.1. Increase the concentration of TMS based on a dose-response curve. 2. Use a fresh stock of TMS. 3. Confirm the expression of the target protein (e.g., via Western blot).

Quantitative Data Summary

Table 1: In Vitro Efficacy and Cytotoxicity of this compound and Related Compounds

CompoundCell LineAssayEndpointConcentration (µM)Reference
cis-Trismethoxyresveratrol-Tubulin Polymerization InhibitionIC504[1]
cis-TrismethoxyresveratrolB16-F10 (Mouse Melanoma)Cell Growth InhibitionIC501[1]
cis-TrismethoxyresveratrolMCF-7 (Human Breast Cancer)XTT Cell ViabilityIC5042.2[2]
cis-TrismethoxyresveratrolMCF-10A (Human Normal Breast)XTT Cell ViabilityIC5016.2[2]
trans-TrismethoxyresveratrolMCF-7 (Human Breast Cancer)XTT Cell ViabilityIC5059.5[2]
trans-TrismethoxyresveratrolMCF-10A (Human Normal Breast)XTT Cell ViabilityIC5045.7
This compoundHT22 (Mouse Hippocampal)MTT Cell ViabilityNo cytotoxicity up to 10 µM≤ 10
ResveratrolHT22 (Mouse Hippocampal)MTT Cell ViabilityNo cytotoxicity up to 10 µM≤ 10
Resveratrol4T1 (Mouse Breast Cancer)Cell ViabilityIC5093 (at 72h)
ResveratrolMG-63 (Human Osteosarcoma)MTT Cell ProliferationIC50333.67 (at 24h)
ResveratrolMG-63 (Human Osteosarcoma)MTT Cell ProliferationIC50253.5 (at 48h)
ResveratrolHL-60 (Human Leukemia)[3H]Thymidine IncorporationIC5015 (at 2h)
ResveratrolHepG2 (Human Liver Cancer)[3H]Thymidine IncorporationIC5050 (at 12-24h)

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay

This protocol outlines the steps to determine the concentration of TMS that inhibits cell viability by 50%.

Materials:

  • This compound (TMS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of TMS in DMSO. Create a series of dilutions of TMS in complete medium. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, 100, and 200 µM. Also, prepare a vehicle control (DMSO at the highest concentration used for TMS).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared TMS dilutions and controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the TMS concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing Off-Target NF-κB Inhibition using a Luciferase Reporter Assay

This protocol describes how to determine if TMS has an off-target inhibitory effect on the NF-κB signaling pathway.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound (TMS)

  • TNF-α (or another NF-κB activator)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of TMS (e.g., 1, 5, 10, 25 µM) or vehicle control for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control group.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity in the stimulated versus unstimulated controls. Determine the percentage of inhibition of NF-κB activity by TMS at each concentration.

Protocol 3: Evaluating On-Target Tubulin Polymerization Inhibition

This protocol provides a general workflow for assessing the direct inhibitory effect of TMS on tubulin polymerization.

Materials:

  • Purified tubulin

  • Guanosine triphosphate (GTP)

  • Tubulin polymerization buffer

  • This compound (TMS)

  • A fluorescence plate reader capable of monitoring at 340 nm

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing tubulin polymerization buffer, GTP, and various concentrations of TMS or a vehicle control.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Plot the absorbance at 340 nm versus time for each concentration of TMS. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition of tubulin polymerization for each TMS concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture treatment Treat Cells with TMS cell_culture->treatment tms_prep TMS Dilution Series tms_prep->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability (MTT) incubation->viability on_target On-Target Assay incubation->on_target off_target Off-Target Assay incubation->off_target data_analysis Analyze Data viability->data_analysis on_target->data_analysis off_target->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for assessing on- and off-target effects.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates tms This compound (Potential Off-Target) tms->ikk inhibits? dna DNA nfkb_nuc->dna binds gene_exp Gene Expression (Inflammation, Survival) dna->gene_exp induces

Caption: Potential off-target inhibition of the NF-κB pathway by TMS.

sirt1_pathway cluster_cytoplasm Cytoplasm & Nucleus cluster_cellular_effects Cellular Effects tms This compound sirt1 SIRT1 tms->sirt1 activates? p53_ac Acetylated p53 sirt1->p53_ac deacetylates foxo_ac Acetylated FOXO sirt1->foxo_ac deacetylates pgc1a_ac Acetylated PGC-1α sirt1->pgc1a_ac deacetylates p53 p53 p53_ac->p53 apoptosis Apoptosis p53->apoptosis foxo FOXO foxo_ac->foxo stress_resistance Stress Resistance foxo->stress_resistance pgc1a PGC-1α pgc1a_ac->pgc1a mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis

Caption: Potential modulation of the SIRT1 signaling pathway by TMS.

References

Technical Support Center: Trismethoxyresveratrol Nanoformulation for Improved Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of trismethoxyresveratrol nanoformulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the formulation and characterization of this compound nanoparticles.

Q1: What are the advantages of using a nanoformulation for this compound delivery?

A1: this compound, a methylated derivative of resveratrol, exhibits enhanced anti-cancer and anti-inflammatory properties. However, its therapeutic efficacy can be limited by poor aqueous solubility and rapid metabolism.[1] Nanoformulations, such as liposomes and polymeric nanoparticles, can improve its bioavailability, stability, and allow for targeted delivery to specific tissues, thereby enhancing its therapeutic effect and reducing potential side effects.[2][3]

Q2: Which type of nanoformulation is best suited for this compound?

A2: The optimal nanoformulation depends on the specific research application.

  • Liposomes are biocompatible and can encapsulate both hydrophilic and lipophilic drugs, making them versatile carriers.

  • Polymeric nanoparticles (e.g., PLGA) can provide controlled and sustained release of the encapsulated drug.[3]

  • Solid lipid nanoparticles (SLNs) offer good stability and can enhance oral bioavailability.

The choice should be guided by the desired drug release profile, targeting strategy, and route of administration.

Q3: What are the critical quality attributes to consider during the development of a this compound nanoformulation?

A3: Key quality attributes to monitor include:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and clearance of the nanoparticles.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their colloidal stability.

  • Encapsulation Efficiency (%EE): This measures the percentage of this compound successfully loaded into the nanoparticles.

  • Drug Loading (%DL): This quantifies the amount of drug per unit weight of the nanoparticle.

  • In Vitro Drug Release: This profile helps predict the in vivo performance of the formulation.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and characterization of this compound nanoformulations.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (%EE) 1. Poor solubility of this compound in the chosen organic solvent. 2. Drug leakage during the formulation process. 3. Suboptimal drug-to-lipid/polymer ratio.1. Select an organic solvent in which this compound is highly soluble. 2. Optimize the formulation process, for example, by adjusting the evaporation rate or hydration time. 3. Experiment with different drug-to-carrier ratios to find the optimal loading capacity.
Large Particle Size or High Polydispersity Index (PDI) 1. Aggregation of nanoparticles due to low surface charge. 2. Inefficient homogenization or sonication. 3. Inappropriate concentration of lipids/polymers.1. Adjust the pH of the formulation to increase the surface charge and zeta potential. 2. Optimize the energy input during size reduction (e.g., increase sonication time or homogenization pressure). 3. Vary the concentration of the formulation components.
Instability of the Nanoformulation (e.g., aggregation, precipitation over time) 1. Zeta potential is close to neutral, leading to particle aggregation. 2. Degradation of the carrier material. 3. Ostwald ripening in nanoemulsions.1. Modify the surface of the nanoparticles with charged molecules or polymers (e.g., PEG) to increase electrostatic or steric repulsion. 2. Store the formulation at an appropriate temperature and protect it from light. 3. Include a long-chain lipid or polymer to stabilize the formulation.
Inconsistent Batch-to-Batch Reproducibility 1. Variations in raw material quality. 2. Inconsistent processing parameters (e.g., temperature, stirring speed, sonication time). 3. Inaccurate measurements of components.1. Ensure consistent quality of all raw materials from reliable suppliers. 2. Standardize all processing parameters and document them meticulously. 3. Calibrate all measuring instruments regularly.

Section 3: Data Presentation

The following table summarizes typical physicochemical characteristics of resveratrol nanoformulations. Note: Data for this compound nanoformulations is limited in the literature; therefore, data for resveratrol, a structurally similar compound, is presented as a reference.

Nanoformulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Liposomes 100 - 200< 0.2-20 to -4070 - 90
PLGA Nanoparticles 150 - 300< 0.3-15 to -3060 - 85
Solid Lipid Nanoparticles (SLNs) 100 - 4000.2 - 0.4-10 to -2575 - 95

Section 4: Experimental Protocols

Protocol for Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy or egg lecithin)

  • Cholesterol

  • Chloroform and Methanol (or another suitable organic solvent mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.

  • To reduce the size of the multilamellar vesicles (MLVs) formed, sonicate the liposomal suspension using a probe sonicator or homogenize it using a high-pressure homogenizer.

  • The resulting unilamellar vesicles (ULVs) can be further purified by extrusion through polycarbonate membranes of a defined pore size to obtain a uniform size distribution.[2]

Protocol for Particle Size and Zeta Potential Measurement

This protocol outlines the procedure for characterizing the size and surface charge of this compound nanoformulations using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Instrumentation:

  • A particle size and zeta potential analyzer (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the nanoformulation with an appropriate dispersant (e.g., deionized water or the same buffer used for formulation) to a suitable concentration for measurement. The solution should be slightly opalescent.

  • Particle Size Measurement (DLS):

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).

    • Perform the measurement, acquiring data from at least three consecutive runs.

    • The instrument software will provide the mean particle size (Z-average) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement (ELS):

    • Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow for temperature equilibration.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

    • The software will calculate the zeta potential based on the measured mobility.

Section 5: Visualization of Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.

MAPK Signaling Pathway Inhibition

This compound has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and inflammatory diseases.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase extracellular_signal->receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->transcription_factors proliferation_inflammation Cell Proliferation, Inflammation transcription_factors->proliferation_inflammation TMR This compound TMR->RAF Inhibits TMR->MEK Inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway Inhibition

This compound can also inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor inflammatory_stimuli->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active gene_transcription Pro-inflammatory Gene Transcription NFkB_active->gene_transcription TMR This compound TMR->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of Apoptosis

This compound can induce programmed cell death (apoptosis) in cancer cells through the intrinsic pathway.

Apoptosis_Pathway TMR This compound ROS ↑ Reactive Oxygen Species (ROS) TMR->ROS p53 ↑ p53 ROS->p53 Bax ↑ Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by this compound.

References

Validation & Comparative

Pterostilbene vs. Trimethoxyresveratrol: A Comparative Review of Bioavailability in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of promising therapeutic compounds is paramount. This guide provides an objective comparison of the bioavailability of two resveratrol analogs, pterostilbene and trimethoxyresveratrol, based on preclinical studies in rats.

Executive Summary

Pterostilbene, a dimethoxylated analog of resveratrol, exhibits significantly higher oral bioavailability in rats compared to its parent compound, resveratrol. Studies demonstrate that this enhanced bioavailability is attributed to its increased lipophilicity and reduced susceptibility to first-pass metabolism. Trimethoxyresveratrol, also known as resveratrol trimethyl ether (RTE), is another analog with modified hydroxyl groups. While direct comparative studies between pterostilbene and trimethoxyresveratrol are limited, available data from separate investigations in rats suggest that formulation plays a critical role in the oral bioavailability of trimethoxyresveratrol, which can be substantial when appropriately solubilized.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of pterostilbene and trimethoxyresveratrol from distinct studies conducted in rats. It is important to note that these studies were not conducted head-to-head, and thus, direct comparisons should be made with consideration of the different experimental conditions.

Table 1: Pharmacokinetic Parameters of Pterostilbene and Resveratrol in Rats

ParameterPterostilbene (56 mg/kg, oral)Resveratrol (50 mg/kg, oral)Pterostilbene (11.2 mg/kg, IV)Resveratrol (10 mg/kg, IV)
Cmax (ng/mL) 795 ± 14325 ± 5--
Tmax (h) 0.50.5--
AUC0-inf (ng·h/mL) 2353 ± 38668 ± 14294 ± 46340 ± 52
Half-life (t½) (h) 1.6 ± 0.20.3 ± 0.11.7 ± 0.20.3 ± 0.04
Bioavailability (%) ~80~20--

Data sourced from Kapetanovic et al., 2011.[1][2]

Table 2: Pharmacokinetic Parameters of Trimethoxyresveratrol (RTE) in Rats

ParameterRTE (15 mg/kg, oral in solution)RTE (60 mg/kg, oral in suspension)RTE (5 mg/kg, IV)
Cmax (ng/mL) 1380 ± 18040 ± 10-
Tmax (h) 0.51.5-
AUC0-inf (ng·h/mL) 3090 ± 320200 ± 1002360 ± 350
Half-life (t½) (h) 8.5 ± 2.3-8.5 ± 2.3
Bioavailability (%) 46.5 ± 4.8< 1.5-

Data sourced from Liang et al., 2011.[3]

Experimental Protocols

The methodologies employed in the key cited studies are detailed below to provide a comprehensive understanding of the experimental context.

Pterostilbene Bioavailability Study (Kapetanovic et al., 2011)
  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Oral (PO): Pterostilbene (56 mg/kg) or resveratrol (50 mg/kg) was administered via oral gavage. The compounds were formulated in 0.5% carboxymethylcellulose.

    • Intravenous (IV): Pterostilbene (11.2 mg/kg) or resveratrol (10 mg/kg) was administered as a single bolus dose into the tail vein. The compounds were dissolved in a vehicle of ethanol, polyethylene glycol 400, and water (10:40:50, v/v/v).

  • Sample Collection: Blood samples were collected from the jugular vein at predetermined time points post-administration.

  • Sample Analysis: Plasma concentrations of pterostilbene, resveratrol, and their metabolites were determined using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Noncompartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.

Trimethoxyresveratrol (RTE) Bioavailability Study (Liang et al., 2011)
  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Oral (PO):

      • Suspension: RTE (60 mg/kg) was suspended in 0.5% carboxymethylcellulose and administered by oral gavage.

      • Solution: RTE (15 mg/kg) was dissolved in a solution containing randomly methylated-β-cyclodextrin and administered by oral gavage.

    • Intravenous (IV): RTE (5 mg/kg) was dissolved in a vehicle of ethanol, propylene glycol, and saline (10:20:70, v/v/v) and administered via the tail vein.

  • Sample Collection: Blood samples were collected from the jugular vein at various time points after dosing.

  • Sample Analysis: Plasma concentrations of RTE were quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods.

Mandatory Visualizations

Experimental Workflow for a Typical Rodent Bioavailability Study

G cluster_pre_administration Pre-Administration Phase cluster_administration Administration Phase cluster_post_administration Post-Administration Phase animal_model Select Animal Model (e.g., Sprague-Dawley Rats) acclimatization Acclimatization Period animal_model->acclimatization fasting Overnight Fasting acclimatization->fasting iv_admin Intravenous (IV) Administration (for absolute bioavailability) oral_admin Oral (PO) Administration (Gavage) dose_prep Dose Formulation (e.g., Suspension, Solution) dose_prep->iv_admin dose_prep->oral_admin blood_sampling Serial Blood Sampling (e.g., Jugular Vein) iv_admin->blood_sampling oral_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_analysis Bioanalytical Method (e.g., HPLC-MS/MS) plasma_separation->sample_analysis pk_analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) sample_analysis->pk_analysis

Caption: Workflow of a typical bioavailability study in rats.

Structural Comparison and Metabolic Susceptibility

G cluster_compounds Chemical Structures cluster_metabolism Metabolic Pathways cluster_bioavailability Resulting Bioavailability Pterostilbene Pterostilbene (Dimethoxy) Glucuronidation Glucuronidation (Major Pathway for Phenols) Pterostilbene->Glucuronidation Reduced Susceptibility Sulfation Sulfation (Major Pathway for Phenols) Pterostilbene->Sulfation Reduced Susceptibility High_Bioavailability Higher Oral Bioavailability Trimethoxyresveratrol Trimethoxyresveratrol (Trimethoxy) Trimethoxyresveratrol->Glucuronidation Significantly Reduced Susceptibility Trimethoxyresveratrol->Sulfation Significantly Reduced Susceptibility

Caption: Impact of methoxylation on metabolic pathways.

References

Trismethoxyresveratrol: A Comparative Guide to its VEGFR2 Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trismethoxyresveratrol's inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling against other known VEGFR2 inhibitors. The following sections detail its mechanism of action, supported by experimental data and protocols, and present a comparative analysis with established alternatives.

Mechanism of Action: A Differentiated Approach

This compound, a derivative of resveratrol, primarily exerts its anti-angiogenic effects by downregulating the expression of VEGFR2.[1][2] This mode of action distinguishes it from many small molecule inhibitors that directly target the ATP-binding site of the VEGFR2 kinase domain to inhibit its phosphorylation and subsequent downstream signaling. The available evidence suggests that this compound's impact on VEGFR2 is at the transcriptional or translational level, leading to a reduced cellular receptor population available for VEGF-A binding.

In contrast, well-established VEGFR2 inhibitors such as Sorafenib and Sunitinib are multi-targeted tyrosine kinase inhibitors that directly compete with ATP for binding to the kinase domain of VEGFR2, thereby inhibiting its autophosphorylation and activation.

Comparative Analysis of VEGFR2 Inhibitors

The following table summarizes the key characteristics of this compound in comparison to other prominent VEGFR2 inhibitors.

Compound Mechanism of Action VEGFR2 IC50 Reported Anti-Angiogenic Effects
This compound Downregulation of VEGFR2 mRNA expression[1][2]Not reported for direct kinase inhibitionPotent anti-angiogenic activity in vitro and in vivo (zebrafish model)[1]
Resveratrol Inhibition of HIF-1α accumulation and VEGF secretion, downregulation of VEGFR2 phosphorylationNot reported for direct kinase inhibitionInhibits angiogenesis in vitro and in vivo
Sorafenib Multi-targeted kinase inhibitor (VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and RAF)90 nMApproved for clinical use in various cancers
Sunitinib Multi-targeted kinase inhibitor (VEGFRs, PDGFRs, c-KIT, FLT3, and RET)80 nM (Flk-1/KDR)Approved for clinical use in various cancers
Axitinib Potent and selective inhibitor of VEGFR-1, -2, and -30.2 nM (VEGFR2)Approved for clinical use in renal cell carcinoma
Pazopanib Multi-targeted kinase inhibitor (VEGFR-1, -2, -3, PDGFR-α, -β, and c-Kit)30 nM (VEGFR2)Approved for clinical use in renal cell carcinoma and soft tissue sarcoma

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of findings. Below are representative protocols for assays used to evaluate VEGFR2 inhibition.

In Vitro VEGFR2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase

  • VEGFR2 substrate (e.g., a biotinylated peptide)

  • ATP

  • Assay buffer

  • Test compound (this compound or other inhibitors)

  • Detection antibody (e.g., anti-phospho-tyrosine antibody)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the recombinant VEGFR2 kinase, the substrate, and the assay buffer.

  • Add the test compound or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate using a specific antibody and a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Zebrafish Anti-Angiogenesis Assay

The zebrafish model offers a powerful in vivo system to assess the anti-angiogenic potential of compounds.

Materials:

  • Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

  • Zebrafish embryos

  • Test compound (this compound)

  • Embryo medium

  • Microscopy setup with fluorescence capabilities

Procedure:

  • Collect freshly fertilized zebrafish embryos.

  • At a specific developmental stage (e.g., 24 hours post-fertilization), place the embryos in a multi-well plate.

  • Treat the embryos with different concentrations of the test compound or vehicle control.

  • Incubate the embryos for a defined period (e.g., 24-48 hours).

  • Anesthetize the embryos and mount them for imaging.

  • Visualize and capture images of the intersegmental vessels (ISVs) using a fluorescence microscope.

  • Quantify the anti-angiogenic effect by measuring the length, number, or sprouting of the ISVs.

  • Assess for any signs of toxicity or developmental defects.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the VEGFR2 signaling pathway, a typical experimental workflow, and the comparative logic.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2_inactive VEGFR2 (Inactive) VEGF->VEGFR2_inactive Binds to VEGFR2_active VEGFR2 Dimer (Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Ras Ras VEGFR2_active->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Migration Cell Migration PKC->Migration Survival Cell Survival PKC->Survival Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Akt->Survival Akt->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival ERK->Permeability TMR This compound VEGFR2_expression VEGFR2 Gene Expression TMR->VEGFR2_expression Downregulates Inhibitors Direct Kinase Inhibitors (e.g., Sorafenib, Sunitinib) Inhibitors->VEGFR2_active Inhibits Phosphorylation VEGFR2_expression->VEGFR2_inactive

Caption: VEGFR2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis kinase_assay VEGFR2 Kinase Assay data_analysis Data Analysis & IC50 Determination kinase_assay->data_analysis cell_viability Endothelial Cell Viability Assay cell_viability->data_analysis tube_formation Tube Formation Assay tube_formation->data_analysis zebrafish Zebrafish Angiogenesis Model zebrafish->data_analysis tumor_model Xenograft Tumor Model tumor_model->data_analysis compound Test Compound (this compound) compound->kinase_assay compound->cell_viability compound->tube_formation compound->zebrafish compound->tumor_model comparison Comparison with Known Inhibitors data_analysis->comparison

Caption: Workflow for validating VEGFR2 signaling inhibition.

Comparison_Logic TMR This compound Mechanism: Downregulates VEGFR2 Expression Potency: Potent anti-angiogenic effects Evaluation Evaluation Criteria TMR->Evaluation Compared Against Direct_Inhibitors Direct Kinase Inhibitors (e.g., Sorafenib, Sunitinib) Mechanism: Inhibit VEGFR2 Kinase Activity Potency: Known IC50 values Direct_Inhibitors->Evaluation Compared Against Efficacy Anti-Angiogenic Efficacy Evaluation->Efficacy Specificity Target Specificity Evaluation->Specificity Toxicity In Vivo Toxicity Evaluation->Toxicity

Caption: Logical framework for comparing VEGFR2 inhibitors.

References

A Comparative Analysis of Trismethoxyresveratrol and Combretastatin A-4: Potent Tubulin Polymerization Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent anti-cancer agents, Trismethoxyresveratrol and Combretastatin A-4, reveals shared mechanisms of action but differing potencies and therapeutic windows. Both compounds effectively inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. However, Combretastatin A-4 generally exhibits significantly higher potency in vitro.

This guide provides a comprehensive comparison of this compound (also known as (Z)-3,5,4'-Trimethoxystilbene) and Combretastatin A-4, focusing on their mechanism of action, in vitro cytotoxicity, and in vivo efficacy. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Colchicine Binding Site on Tubulin

Both this compound and Combretastatin A-4 exert their anti-cancer effects by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. They achieve this by binding to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[1][2]

Combretastatin A-4, isolated from the African bush willow tree Combretum caffrum, is a well-established tubulin polymerization inhibitor.[2] Its phosphate prodrug, Combretastatin A-4 Phosphate (CA-4P), has undergone clinical trials as a vascular disrupting agent, highlighting its potent anti-cancer activity.[3]

This compound, a methylated analog of resveratrol, has also been identified as a potent anti-mitotic agent that inhibits tubulin polymerization. The cis-isomer of this compound is noted to be significantly more potent than its trans-isomer.

cluster_0 Mechanism of Action TMR This compound Tubulin β-Tubulin (Colchicine Site) TMR->Tubulin Binds to CA4 Combretastatin A-4 CA4->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Blocks G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disrupts Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to cluster_1 Tubulin Polymerization Assay Workflow start Prepare Reagents (Tubulin, Buffers, Compounds) setup Set up 96-well plate on ice (Tubulin + Compounds) start->setup initiate Initiate Polymerization (Add GTP, move to 37°C) setup->initiate measure Measure Absorbance/Fluorescence (Kinetic Read) initiate->measure analyze Analyze Data (Calculate % Inhibition and IC50) measure->analyze end Results analyze->end

References

Trismethoxyresveratrol vs. Resveratrol: A Comparative Analysis of SIRT1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of trismethoxyresveratrol and its parent compound, resveratrol, on the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and aging. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Summary of Key Findings

Experimental evidence strongly indicates that resveratrol is an activator of SIRT1, although the mechanism and substrate dependency of this activation have been subject to scientific debate. In contrast, studies on a key derivative, trans-3,5,4'-trimethoxystilbene (TMS), a form of this compound, have shown it to be ineffective at activating SIRT1 in cell-based assays. This suggests that the hydroxyl groups on the resveratrol molecule are crucial for its SIRT1-activating properties, and their replacement with methoxy groups, as in this compound, abrogates this activity.

Data Presentation: Quantitative Comparison of SIRT1 Activation

The following table summarizes the quantitative data on the effects of resveratrol and trans-3,5,4'-trimethoxystilbene (TMS) on SIRT1 activation. It is important to note the variability in resveratrol's EC50 values, which can be influenced by the specific experimental conditions and substrates used in the assays[1][2].

CompoundAssay TypeCell/System TypeSubstrateConcentration Range TestedObserved Effect on SIRT1 ActivityEC50 (µM)Reference
Resveratrol Cell-basedMurine hippocampal HT22 cellsEndogenous substrates2.5 - 10 µMConcentration-dependent increase in SIRT1 expression and activityNot Reported[3][4]
In-vitro (cell-free)Recombinant human SIRT1Fluor-de-Lys (FdL) peptideNot Specified~8-fold activation~50-100[5]
In-vitro (cell-free)Recombinant human SIRT1SF38A-K23 peptideNot SpecifiedStimulation of deacetylation22 ± 16
trans-3,5,4'-Trimethoxystilbene (TMS) Cell-basedMurine hippocampal HT22 cellsEndogenous substrates2.5 - 10 µMNo increase in SIRT1 expression or activityNot Applicable

Experimental Protocols

The data presented in this guide are derived from studies employing specific methodologies to assess SIRT1 activation. Below are the detailed protocols for the key experiments cited.

Cell-Based SIRT1 Activity Assay in HT22 Neuronal Cells
  • Cell Culture: Murine hippocampal HT22 cells were cultured in appropriate media and conditions.

  • Treatment: Cells were treated with varying concentrations of resveratrol or trans-3,5,4'-trimethoxystilbene (TMS) (typically in the range of 2.5 to 10 µM) for a specified duration (e.g., 12 hours).

  • SIRT1 Expression Analysis (Western Blot):

    • Following treatment, cells were lysed to extract total protein.

    • Protein concentrations were determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with a primary antibody specific for SIRT1.

    • A secondary antibody conjugated to horseradish peroxidase was used for detection.

    • Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • SIRT1 Activity Assay:

    • Nuclear extracts were prepared from treated cells.

    • SIRT1 activity was measured using a commercially available SIRT1 activity assay kit, following the manufacturer's instructions. These kits typically measure the deacetylation of a specific substrate by SIRT1.

In-vitro Fluor-de-Lys (FdL) SIRT1 Activity Assay
  • Reaction Mixture: The assay was performed in a reaction buffer containing recombinant human SIRT1 enzyme, NAD+, and the Fluor-de-Lys (FdL)-SIRT1 peptide substrate.

  • Compound Addition: Resveratrol was added to the reaction mixture at various concentrations.

  • Incubation: The reaction was incubated at 37°C for a defined period.

  • Development: A developer solution containing nicotinamidase and a reagent that reacts with the deacetylated lysine to produce a fluorescent signal was added.

  • Fluorescence Measurement: The fluorescence intensity was measured using a fluorometer, with the signal being proportional to the SIRT1 activity.

  • Controversy: It is important to note that the activation of SIRT1 by resveratrol in this assay has been shown to be dependent on the presence of the fluorophore on the substrate, leading to questions about its physiological relevance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for resveratrol-mediated SIRT1 activation and a typical experimental workflow for comparing the effects of different compounds on SIRT1 activity.

SIRT1_Activation_Pathway cluster_intracellular Intracellular Resveratrol Resveratrol SIRT1_inactive SIRT1 (inactive) Resveratrol->SIRT1_inactive Activates This compound This compound This compound->SIRT1_inactive No Activation SIRT1_active SIRT1 (active) Deacetylation Deacetylation of Substrate Proteins (e.g., p53, PGC-1α) SIRT1_active->Deacetylation Catalyzes Cellular_Responses Cellular Responses (Metabolism, Stress Resistance) Deacetylation->Cellular_Responses Leads to Experimental_Workflow cluster_analysis Analysis start Start: Culture HT22 Cells treatment Treat cells with: - Vehicle Control - Resveratrol - this compound start->treatment harvest Harvest Cells treatment->harvest western Western Blot for SIRT1 Expression harvest->western activity_assay SIRT1 Activity Assay harvest->activity_assay data_analysis Data Analysis and Comparison western->data_analysis activity_assay->data_analysis

References

Trismethoxyresveratrol: A Comparative Analysis of In Vitro Cytotoxicity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pre-clinical data supporting the enhanced potency of Trismethoxyresveratrol over its parent compound, Resveratrol, in cancer models.

This guide provides a comprehensive comparison of the in vitro cytotoxic effects and in vivo therapeutic efficacy of this compound (3,4',5-trimethoxy-trans-stilbene) against its well-studied precursor, Resveratrol. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound as a potential therapeutic agent.

In Vitro Cytotoxicity: Enhanced Potency in Cancer Cell Lines

This compound has consistently demonstrated superior cytotoxic and anti-proliferative activity compared to Resveratrol across various cancer cell lines. The methoxylation of the hydroxyl groups in the Resveratrol molecule is believed to enhance its metabolic stability and cellular uptake, leading to increased potency.

Comparative Anti-Proliferative Activity
CompoundCell LineAssayIC50 (µM)Fold Increase in Potency (vs. Resveratrol)
This compound LNCaP (Prostate Cancer)Cell Proliferation Assay~15~3.3x
Resveratrol LNCaP (Prostate Cancer)Cell Proliferation Assay~501x
This compound PC-3 (Prostate Cancer)Cell Proliferation Assay~20~2.5x
Resveratrol PC-3 (Prostate Cancer)Cell Proliferation Assay~501x
This compound DU145 (Prostate Cancer)Cell Proliferation Assay~25~2x
Resveratrol DU145 (Prostate Cancer)Cell Proliferation Assay~501x

Table 1: Comparative in vitro anti-proliferative activity of this compound and Resveratrol in various prostate cancer cell lines. Data is approximated from graphical representations in the cited literature.

In Vivo Efficacy: Superior Tumor Growth Inhibition in Xenograft Models

Pre-clinical animal studies have substantiated the enhanced in vitro activity of this compound, showcasing its superior ability to inhibit tumor formation and growth in vivo when compared to Resveratrol.

Comparative In Vivo Anti-Tumor Efficacy in a Prostate Cancer Xenograft Model

A key study utilized a subcutaneous xenograft model with LNCaP-Luc cells in mice to directly compare the in vivo efficacy of orally administered this compound and Resveratrol.

Treatment GroupDosageTumor Volume Reduction (vs. Control)Tumor Growth Inhibition (vs. Resveratrol)
Control Vehicle--
Resveratrol Oral GavageSignificant-
This compound Oral GavageMore Potent than ResveratrolSignificant

Table 2: Summary of the comparative in vivo efficacy of this compound and Resveratrol in a LNCaP-Luc prostate cancer xenograft model.[1]

The study found that a two-week pretreatment with the compounds diminished cell colonization and reduced tumor volume and growth in the xenografts.[1] Both this compound and piceatannol demonstrated higher potency in inhibiting tumor progression compared to Resveratrol.[1] Notably, this compound was the most active in inhibiting cell proliferation and suppressing colony formation, and its accumulation in both serum and tumor tissues was the highest.[1]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The anti-proliferative effects of this compound and Resveratrol on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Resveratrol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Efficacy: Xenograft Tumor Model

The in vivo anti-tumor efficacy of this compound can be evaluated using a xenograft model in immunocompromised mice.

Procedure:

  • Cell Preparation: Culture and harvest the desired cancer cell line (e.g., LNCaP-Luc).

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to reach a palpable size. Monitor tumor growth by measuring the tumor dimensions with calipers and calculating the tumor volume. For cells expressing luciferase, tumor progression can also be monitored via bioluminescent imaging.[1]

  • Compound Administration: Once tumors are established, randomly assign mice to treatment groups (e.g., vehicle control, Resveratrol, this compound). Administer the compounds via a clinically relevant route, such as oral gavage, at specified doses and schedules.

  • Efficacy Evaluation: Continue to monitor tumor volume and the overall health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the in vivo efficacy of the compounds.

Mechanism of Action: Signaling Pathway Inhibition

One of the key mechanisms underlying the enhanced anti-cancer activity of this compound is its potent anti-angiogenic effect, which is mediated through the downregulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibits Expression PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation

VEGFR2 Signaling Pathway Inhibition by this compound

Conclusion

The available pre-clinical data strongly suggests that this compound is a more potent anti-cancer agent than its parent compound, Resveratrol. Its enhanced in vitro cytotoxicity translates to superior in vivo efficacy in tumor models, likely due to improved bioavailability and metabolic stability. The inhibition of key signaling pathways, such as the VEGFR2 cascade, provides a mechanistic basis for its anti-angiogenic and anti-tumor effects. Further investigation into the clinical potential of this compound is warranted based on these promising pre-clinical findings.

References

A Comparative Guide to the Neuroprotective Effects of Trismethoxyresveratrol and Other Stilbenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of trismethoxyresveratrol against other well-researched stilbenes, namely resveratrol, pterostilbene, and piceatannol. The information presented is based on available preclinical data and aims to assist researchers in evaluating these compounds for further investigation in the context of neurodegenerative diseases.

Introduction to Stilbenes and Neuroprotection

Stilbenes are a class of naturally occurring polyphenolic compounds that have garnered significant interest for their potential therapeutic applications, particularly in the realm of neuroprotection.[1] Their core chemical structure, consisting of two aromatic rings linked by an ethylene bridge, allows for various substitutions, leading to a diverse range of biological activities.[1] The neuroprotective effects of stilbenes are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as their ability to modulate key signaling pathways involved in neuronal survival and function.[1] While resveratrol is the most extensively studied stilbene, its methoxylated analog, this compound, along with pterostilbene and piceatannol, are emerging as potent neuroprotective agents with potentially improved pharmacokinetic profiles.[2][3]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of the efficacy of this compound and other stilbenes in key neuroprotective assays. It is important to note that the experimental conditions, including cell lines, neurotoxic insults, and compound concentrations, may vary between studies, warranting careful interpretation of the data.

Table 1: Cell Viability Assays

StilbeneCell LineNeurotoxic InsultConcentration% Increase in Cell Viability (approx.)Reference
3,4′,5-Trimethoxy-trans-stilbene bEnd.3Oxygen-Glucose Deprivation (OGD)1 µMReversed OGD-induced cell death
3,4′,5-Trimethoxy-trans-stilbene bEnd.3Oxygen-Glucose Deprivation (OGD)5 µMReversed OGD-induced cell death
Resveratrol HT22Glutamate20 µM~40%
Pterostilbene PC12Aβ₂₅₋₃₅10 µMIncreased cell viability
Piceatannol PC12Aβ₂₅₋₃₅10 µMIncreased cell viability

Table 2: Anti-inflammatory Assays

StilbeneCell LineInflammatory StimulusConcentrationOutcomeReference
3,4′,5-Trimethoxy-trans-stilbene bEnd.3OGD1 µM & 5 µMSuppressed VCAM-1 expression, Reduced IL-6 & TNF-α release
Resveratrol BV2 microgliaLPS25 µMInhibited inflammatory amplification
Pterostilbene -Cerebral Ischemia/Reperfusion-Significantly suppressed inflammatory cytokines
Piceatannol bEnd.3LPS-Inhibits inflammatory response

Table 3: Antioxidant & Other Neuroprotective Assays

StilbeneAssayCell Line/ModelOutcomeReference
3,4′,5-Trimethoxy-trans-stilbene ROS ProductionbEnd.3 (OGD)Attenuated ROS production
Resveratrol HO-1 ExpressionHT22 (Glutamate)Increased HO-1 expression
Resveratrol SIRT1 ActivityHT22 (Glutamate)Increased SIRT1 activity
Pterostilbene ApoptosisPC12 (Aβ₂₅₋₃₅)Decreased apoptosis
Piceatannol ApoptosisPC12 (Aβ₂₅₋₃₅)Decreased apoptosis

Signaling Pathways in Stilbene-Mediated Neuroprotection

Stilbenes exert their neuroprotective effects through the modulation of several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Activation of this pathway promotes neuronal survival by inhibiting apoptosis and promoting pro-survival gene expression. Several stilbenes, including piceatannol and pterostilbene, have been shown to activate the PI3K/Akt pathway, contributing to their neuroprotective effects against β-amyloid-induced apoptosis.

PI3K_Akt_Pathway Stilbenes Piceatannol, Pterostilbene PI3K PI3K Stilbenes->PI3K Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Survival Neuronal Survival

PI3K/Akt survival pathway activated by stilbenes.
SIRT1 Activation Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance, inflammation, and longevity. Resveratrol is a well-known activator of SIRT1. Activation of SIRT1 can deacetylate and modulate the activity of various transcription factors, leading to the downregulation of pro-inflammatory and pro-apoptotic signaling.

SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates NFkB NF-κB SIRT1->NFkB Inhibits p53 p53 SIRT1->p53 Inhibits Inflammation Neuroinflammation NFkB->Inflammation Apoptosis Apoptosis p53->Apoptosis Survival Neuronal Survival

SIRT1 activation by resveratrol leading to neuroprotection.

Experimental Protocols

This section provides a general overview of the methodologies for key experiments commonly used to evaluate the neuroprotective potential of stilbenoids.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the stilbene compound for a specified duration (e.g., 1-24 hours).

    • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., Aβ, glutamate, H₂O₂) to the wells, with or without the stilbene compound.

    • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of intracellular ROS, which are key mediators of oxidative stress-induced neuronal damage.

  • Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Cell Plating and Treatment: Plate and treat the cells with stilbenes and the neurotoxic agent as described for the MTT assay.

    • DCFH-DA Loading: After treatment, wash the cells and incubate them with DCFH-DA solution in the dark at 37°C for 30-60 minutes.

    • Washing: Gently wash the cells to remove excess probe.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

    • Data Analysis: Quantify the mean fluorescence intensity and express it as a percentage of the control or as a fold change.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. This allows for the assessment of changes in the expression levels of proteins involved in signaling pathways, apoptosis, and inflammation.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Cell Lysis: After treatment, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

    • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the neuroprotective potential of stilbene compounds.

Experimental_Workflow cluster_0 In Vitro Model Preparation cluster_1 Treatment cluster_2 Neuroprotective Assays cluster_3 Data Analysis & Conclusion Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Stilbene_Treatment Stilbene Treatment (this compound, etc.) Cell_Culture->Stilbene_Treatment Toxin_Induction Induction of Neurotoxicity (Aβ, Glutamate, OGD) Stilbene_Treatment->Toxin_Induction Cell_Viability Cell Viability Assay (MTT) Toxin_Induction->Cell_Viability ROS_Measurement ROS Measurement (DCFH-DA) Toxin_Induction->ROS_Measurement Western_Blot Western Blot (Signaling Proteins) Toxin_Induction->Western_Blot Data_Analysis Quantitative Analysis Cell_Viability->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis Conclusion Evaluation of Neuroprotective Efficacy Data_Analysis->Conclusion

A typical workflow for neuroprotective assays.

Conclusion

The available preclinical evidence suggests that this compound and other stilbenes, such as resveratrol, pterostilbene, and piceatannol, are promising neuroprotective agents. Methoxylated derivatives like this compound and pterostilbene may offer advantages in terms of bioavailability, a critical factor for in vivo efficacy. The comparative data presented in this guide, while derived from different experimental settings, highlights the potential of these compounds to mitigate neuronal damage through various mechanisms, including enhancing cell viability, reducing inflammation, and combating oxidative stress. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic potential of these stilbenes for the treatment of neurodegenerative diseases.

References

Reproducibility of Trismethoxyresveratrol's Anti-mitotic Effects in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental evidence supporting the anti-mitotic activity of trismethoxyresveratrol and its analogs in cancer cell lines.

Introduction

This compound, a methylated derivative of the natural polyphenol resveratrol, has garnered significant interest in oncology research for its potent anti-proliferative and pro-apoptotic activities. A key mechanism underlying its anti-cancer effects is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death. This guide provides a comparative analysis of the reproducibility of these anti-mitotic effects as documented in various studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the existing experimental data. We will delve into the quantitative data, experimental methodologies, and the signaling pathways involved.

Comparative Analysis of Anti-mitotic Potency

The anti-mitotic efficacy of this compound and its analogs has been evaluated across multiple cancer cell lines. The following tables summarize the key quantitative data from various studies, providing a basis for comparing their potency.

CompoundCancer Cell LineIC50/GI50 ValueKey FindingsReference
(Z)-3,5,4'-TrimethoxystilbeneCaco-2 (Colon)~0.3 µM (GI)100-fold more active than resveratrol; causes G2/M arrest.[1][2][1][2]
(E)-3,5,4'-TrimethoxystilbeneVariousNot specifiedLess potent than the (Z)-isomer.[2]
3,4,4'-TrimethoxystilbeneColorectalMore potent than 3,5,4'-TMSInduces mitotic spindle depolymerization and centrosome fragmentation.
(E)-3,5,4'-TrimethoxystilbeneK562, HT29, HePG2Not specifiedEffective anti-cancer agent with improved cytotoxicity over resveratrol.
Diarylacetonitrile analog 3b60-cell line panel< 10 nM (GI50)Potent cytotoxic activity mediated through tubulin polymerization inhibition.
Diarylacetonitrile analog 4a60-cell line panel< 10 nM (GI50)Potent cytotoxic activity mediated through tubulin polymerization inhibition.
DMU-212 (trans-3,4,5,4'-tetramethoxystilbene)MDA-MB-435, MCF-7 (Breast)Not specifiedInduces G2/M arrest, unlike resveratrol which induces G0/G1 arrest.

Table 1: Comparative Anti-proliferative Activity of this compound and its Analogs.

CompoundCancer Cell LineExperimental ObservationMethod of AnalysisReference
(Z)-3,5,4'-TrimethoxystilbeneCaco-2 (Colon)Cell cycle arrest at the G2/M phase transition.Flow Cytometry
3,4,4'-TrimethoxystilbeneColorectalInduces multipolar spindles and mitotic arrest.Confocal Microscopy
DMU-212MDA-MB-435, MCF-7Predominantly induces G2/M arrest.Cell Cycle Analysis
ResveratrolProstate Cancer CellsIn combination with Docetaxel, promotes G2/M arrest.Flow Cytometry

Table 2: Effects of this compound and Analogs on the Cell Cycle.

Experimental Protocols

The reproducibility of scientific findings is intrinsically linked to the detailed reporting of experimental methods. Below are summaries of the key experimental protocols employed in the cited studies.

Cell Culture and Viability Assays
  • Cell Lines: A variety of human cancer cell lines have been used, including Caco-2 (colon), colorectal cancer cells, a panel of 60 human cancer cell lines (NCI-60), MDA-MB-435 and MCF-7 (breast), and prostate cancer cell lines.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Viability/Proliferation Assays: The anti-proliferative effects are commonly assessed using MTT or SRB assays. Cells are seeded in 96-well plates, treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours), and cell viability is determined by measuring the absorbance of the converted dye.

Cell Cycle Analysis
  • Methodology: Flow cytometry is the standard method used to analyze cell cycle distribution.

  • Procedure: Cancer cells are treated with the compound of interest for a defined period. Subsequently, cells are harvested, fixed (e.g., with cold 70% ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an anti-mitotic effect.

Tubulin Polymerization Assays
  • In vitro Tubulin Polymerization: To directly assess the effect on microtubule dynamics, purified tubulin is incubated with the test compounds in a polymerization buffer. The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm.

  • Immunofluorescence Microscopy: To visualize the effects on the cellular microtubule network, cells are treated with the compounds, fixed, and then stained with antibodies against α-tubulin and γ-tubulin. Confocal microscopy is used to observe changes in the mitotic spindle and centrosomes.

Signaling Pathways and Mechanisms of Action

The anti-mitotic effects of this compound and its analogs are primarily attributed to their interaction with tubulin, a key component of the mitotic spindle. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

G Mechanism of this compound's Anti-mitotic Action TMR This compound Tubulin Tubulin Dimers TMR->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Tubulin->MT Inhibition Spindle Mitotic Spindle Formation MT->Spindle Disruption M_Arrest Mitotic Arrest (G2/M Phase) Spindle->M_Arrest Failure Apoptosis Apoptosis M_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound.

G General Experimental Workflow for Assessing Anti-mitotic Effects cluster_0 In Vitro Assays Cell_Culture Cancer Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT/SRB) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Microscopy Immunofluorescence Microscopy (Tubulin Staining) Treatment->Microscopy Biochemical_Assay Tubulin Polymerization Assay

Caption: A typical experimental workflow.

Discussion on Reproducibility

While direct replication studies are not explicitly published, the consistency of findings across different laboratories and research groups lends credibility to the anti-mitotic effects of this compound. Multiple studies using various cancer cell lines have independently reported that methylated resveratrol analogs, particularly in the (Z)-isomeric form, are potent inhibitors of cell proliferation that act by disrupting microtubule dynamics and inducing G2/M arrest. The superior activity of the methoxylated derivatives compared to resveratrol is a recurring theme, suggesting that methylation enhances bioavailability and potency.

Conclusion

The available body of evidence strongly supports the anti-mitotic effects of this compound and its analogs in cancer cells. The reproducibility of these findings is substantiated by the congruent results reported in multiple independent studies. The primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. The comparative data presented in this guide highlight the potential of this compound as a promising lead compound for the development of novel anti-cancer therapeutics. Further research, including in vivo studies, is warranted to fully elucidate its clinical potential. The detailed experimental protocols provided should facilitate the replication and extension of these important findings.

References

Safety Operating Guide

Proper Disposal of Trismethoxyresveratrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Trismethoxyresveratrol are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

This compound, also known as 3,4',5-Trimethoxy-trans-stilbene, requires careful handling due to its potential hazards. According to safety data sheets, this compound can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not just a matter of laboratory protocol but also of environmental responsibility.

Immediate Safety Precautions

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other suitable protective clothing.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Quantitative Data for Disposal Considerations

For quick reference, the following table summarizes key hazard information for this compound, which informs the necessary disposal precautions.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH318Causes serious eye damage.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Hazardous to the Aquatic EnvironmentH410Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be handled systematically to ensure safety and compliance.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound, along with any contaminated consumables such as weighing paper, pipette tips, and gloves, should be collected in a designated hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" or "3,4',5-Trimethoxy-trans-stilbene."

      • Specific hazards, such as "Skin Irritant," "Eye Damage," and "Aquatic Hazard."

      • The accumulation start date (the date the first waste is added).

      • The name and contact information of the responsible researcher or laboratory.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • This storage area should be away from incompatible materials.

  • Disposal Coordination:

    • Do not dispose of this compound down the drain or in regular solid waste. This is crucial to prevent environmental contamination.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Always follow your institution's specific procedures for waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect Solid Waste in Designated Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container segregate->liquid_waste Liquid label_container Label Container as 'Hazardous Waste' (Name, Hazards, Date) solid_waste->label_container liquid_waste->label_container store_waste Store in Secure Secondary Containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory personnel can effectively manage the disposal of this compound, thereby minimizing risks and ensuring a safe and compliant research environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional local requirements.

References

Personal protective equipment for handling Trismethoxyresveratrol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Trismethoxyresveratrol. Adherence to these procedures is essential for ensuring personal safety and environmental compliance in the laboratory.

Hazard Identification and Classification

This compound is classified with specific hazards that necessitate careful handling. The primary hazards are outlined in the table below.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment (Long-term)Category 1H410: Very toxic to aquatic life with long lasting effects[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable and resistant gloves.

    • Clothing: Wear protective clothing to prevent skin contact. Fire- and flame-resistant clothing is also recommended.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A respirator with a particulate filter conforming to EN 143 is recommended.

Operational and Handling Protocols

1. Engineering Controls and Safe Handling:

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.

  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace.

2. Storage Procedures:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep refrigerated.

  • Store locked up.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency and Disposal Plans

1. First Aid Measures:

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

2. Accidental Release Measures (Spills):

  • Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Avoid release to the environment.

  • Containment and Cleanup: Sweep up and shovel the material into suitable, closed containers for disposal. Avoid creating dust. Use spark-proof tools and explosion-proof equipment if necessary.

3. Disposal Plan:

  • Dispose of contaminated material as hazardous waste in accordance with local, regional, national, and international regulations.

  • Solid waste, including unused product and contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated and properly labeled hazardous waste container.

  • Do not dispose of this compound waste down the sanitary sewer.

Workflow Visualizations

The following diagrams illustrate standardized workflows for handling and emergency response.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in a Ventilated Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh handle_use Perform Experimental Procedures handle_weigh->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

G cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Disposal cluster_followup Follow-Up spill_detected Spill Detected response_evacuate Evacuate Immediate Area spill_detected->response_evacuate response_alert Alert Supervisor and Safety Officer response_evacuate->response_alert response_ppe Don Appropriate PPE for Cleanup response_alert->response_ppe cleanup_contain Contain the Spill response_ppe->cleanup_contain cleanup_collect Collect Material with Appropriate Tools cleanup_contain->cleanup_collect cleanup_dispose Place in Labeled Hazardous Waste Container cleanup_collect->cleanup_dispose cleanup_decontaminate Decontaminate the Area cleanup_dispose->cleanup_decontaminate followup_report Complete Spill Report cleanup_decontaminate->followup_report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.